molecular formula CoO B168454 Cobalt(2+);oxygen(2-) CAS No. 11104-61-3

Cobalt(2+);oxygen(2-)

Cat. No.: B168454
CAS No.: 11104-61-3
M. Wt: 74.933 g/mol
InChI Key: IUYLTEAJCNAMJK-UHFFFAOYSA-N
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Description

Significance of Transition Metal Oxides in Contemporary Materials Science

Transition metal oxides (TMOs) represent a vital class of materials in modern science and technology, prized for their diverse and tunable properties. nih.govfrontiersin.org These compounds, formed between transition metals and oxygen, exhibit a wide spectrum of electronic and magnetic characteristics, ranging from metallic and semiconducting to insulating behavior. annualreviews.org The unique properties of TMOs stem from their partially filled d-orbitals, which lead to a variety of oxidation states and coordination geometries. nih.govfrontiersin.org This electronic flexibility allows for the engineering of materials with specific functionalities, making them indispensable in numerous applications. ijfmr.com

In the realm of materials science, TMOs are foundational to the development of advanced technologies. ijfmr.com They are integral components in catalysis, energy storage and conversion systems, electronics, and sensor technology. nih.govijfmr.com Their catalytic activity is harnessed in various chemical processes, from industrial synthesis to environmental remediation. frontiersin.orgijfmr.com In energy applications, TMOs are crucial for developing high-performance batteries, fuel cells, and supercapacitors. ijfmr.com Furthermore, their unique optical and magnetic properties are exploited in electronic devices, data storage, and smart materials. annualreviews.orgijfmr.com The ongoing research into TMOs continues to uncover new functionalities and applications, driving innovation across multiple scientific and industrial sectors. ijfmr.com

Overview of Cobalt Oxides and Specific Focus on Cobalt(II) Oxide (CoO)

Among the various transition metal oxides, cobalt oxides are a particularly interesting family of compounds with several stable forms, most notably Cobalt(II) Oxide (CoO), Cobalt(II,III) Oxide (Co₃O₄), and Cobalt(III) Oxide (Co₂O₃). fairskyindustrial.comwikipedia.org These oxides are distinguished by the different oxidation states of the cobalt ion, which in turn dictates their crystal structure, and physical and chemical properties. wikipedia.orgchemicalbook.com Co₃O₄ is a mixed-valence oxide and is the most common commercially available cobalt oxide. fairskyindustrial.com Co₂O₃ is a high-valence oxide that is generally unstable. fairskyindustrial.com

This article will focus specifically on Cobalt(II) Oxide (CoO), also known as cobaltous oxide or cobalt monoxide. wikipedia.org CoO is an inorganic compound that typically appears as an olive-green or gray solid. wikipedia.org It possesses a rock salt crystal structure and is known for its thermal stability, with a high melting point of 1933 °C. wikipedia.orgamericanelements.com CoO is insoluble in water but dissolves in acids to form the corresponding cobalt(II) salts. fairskyindustrial.comsolubilityofthings.com Its unique properties, including its antiferromagnetic nature at low temperatures and its p-type semiconductivity, make it a subject of significant research interest. chemicalbook.comwikipedia.org

Fundamental Research Questions and Emerging Paradigms in CoO Studies

The study of Cobalt(II) Oxide is driven by several fundamental research questions aimed at understanding and harnessing its unique properties for advanced applications. A primary area of investigation involves the synthesis of CoO nanostructures with controlled size, shape, and morphology. aip.org Researchers are exploring various synthesis methods, such as sol-gel, hydrothermal, and co-precipitation, to tailor the material's properties for specific uses. aip.orgajgreenchem.com The ability to produce uniform and well-defined nanoparticles is crucial for optimizing their performance in catalytic, energy storage, and sensing applications. aip.org

Emerging paradigms in CoO research are focused on its integration into multifunctional materials and devices. There is growing interest in developing CoO-based hybrid materials, such as composites with carbon nanotubes or conducting polymers, to enhance their electrical conductivity and electrochemical performance for supercapacitors and batteries. mdpi.com Another active area of research is the use of CoO in spintronics, leveraging its magnetic properties for the development of new data storage and processing technologies. ajgreenchem.com Furthermore, investigations into the catalytic activity of CoO for reactions like propane (B168953) dehydrogenation and oxygen evolution are paving the way for more efficient and sustainable chemical processes. atamanchemicals.comacs.org The exploration of these fundamental questions and new research directions continues to expand the potential applications of Cobalt(II) Oxide in advanced materials science.

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques are employed to create high-quality, uniform thin films of materials on a substrate. These methods involve the transport of precursor materials in the vapor phase to the substrate surface, where they react to form the desired film.

Properties

IUPAC Name

cobalt(2+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.O/q+2;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYLTEAJCNAMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051649
Record name Cobalt(II) oxide
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Molecular Weight

74.933 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Pellets or Large Crystals
Record name Cobalt oxide
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CAS No.

11104-61-3, 1307-96-6
Record name Cobalt oxide
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Record name Cobalt(II) oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt oxide
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Record name COBALTOUS OXIDE
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Synthesis Methodologies for Cobalt Ii Oxide Nanostructures and Thin Films

1 Atomic Layer Deposition (ALD) of CoO Thin Films

Atomic Layer Deposition (ALD) is an advanced thin film deposition technique that allows for exceptional control over film thickness and conformality at the sub-nanometer level. aip.org The process is based on sequential, self-limiting surface reactions between alternately supplied gaseous precursors. aip.orgresearchgate.net For the deposition of cobalt(II) oxide, a cobalt-containing precursor and an oxygen source are alternately pulsed into the reaction chamber.

A variety of cobalt precursors have been investigated for the ALD of CoO. One such precursor is Co(BTSA)2(THF), where BTSA is bis(trimethylsilyl)amido and THF is tetrahydrofuran. aip.orgresearchgate.net Using this precursor with water (H2O) as the oxygen source, CoO thin films can be deposited at temperatures ranging from 75 to 250 °C. helsinki.fi These films have been found to contain both cubic rock salt and hexagonal wurtzite phases of CoO. aip.org However, this process can lead to silicon and hydrogen impurities in the film, originating from the BTSA ligand. aip.orgresearchgate.net

Another precursor, bis(N-tert-butyl-N′-ethylpropionamidinato) cobalt (II), has been used with water to deposit smooth, carbon-free CoO films at 180 °C. aip.org These ALD-grown CoO films can be subsequently reduced to form ultrathin cobalt metal films. aip.org The deposition temperature influences the grain size of the films; for instance, at 75 °C, average grain diameters were 50–120 nm, while at 100 °C and above, the grains were smaller, around 30–60 nm in diameter. aip.org The self-limiting growth characteristic of ALD has been confirmed for these processes, ensuring precise thickness control. aip.orgresearchgate.net

Cobalt PrecursorOxygen SourceDeposition Temperature (°C)Film CharacteristicsReference
Co(BTSA)2(THF)H2O75 - 250Cubic and hexagonal CoO phases; Si and H impurities aip.orgresearchgate.nethelsinki.fi
Bis(N-tert-butyl-N′-ethylpropionamidinato) cobalt (II)H2O180Smooth, carbon-free CoO aip.org
CoCl2(TMEDA)H2O225 - 300Mixture of hexagonal and cubic CoO researchgate.net
Cobaltocene (CoCp2)Ozone (O3)137 - 331Polycrystalline Co3O4, with CoO as a secondary phase at higher temperatures researchgate.net

Molecular Beam Epitaxy (MBE) for Controlled CoO Growth

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that enables the growth of high-quality, single-crystalline (epitaxial) layers with atomic precision. The process takes place in an ultra-high vacuum (UHV) environment, where thermal beams of atoms or molecules are directed onto a heated substrate. nsf.gov The UHV conditions ensure that the mean free path of the particles is longer than the distance from the source to the substrate, preventing collisions in the gas phase and leading to highly controlled deposition. nsf.gov This technique offers atomic-layer control over film thickness, composition, and surface roughness, making it ideal for fabricating complex oxide structures like Cobalt(II) Oxide. nsf.gov

The growth of CoO via MBE involves the co-deposition of cobalt from an effusion cell and a source of reactive oxygen, such as an oxygen plasma source or ozone, onto a suitable single-crystal substrate. nsf.govresearchgate.net The choice of substrate is critical as it provides the crystallographic template for the epitaxial growth; materials like magnesium oxide (MgO) and sapphire (α-Al₂O₃) are often used. researchgate.net The precise control over the flux of the constituent elements and the substrate temperature allows for the selective stabilization of the desired CoO phase. For instance, studies have demonstrated the successful MBE growth of CoO(111) thin films on Ru(0001) surfaces. unt.edu

MBE is particularly advantageous for creating layered heterostructures, such as Fe₃O₄/CoO bilayers, which are of interest in spintronics due to exchange bias phenomena. researchgate.netaip.org In these systems, MBE allows for the growth of distinct, epitaxially-related layers with sharp interfaces. aip.org The ability to control parameters like the antiferromagnetic CoO layer thickness with monolayer precision is a key strength of the MBE technique. aip.org Researchers can monitor the growth in real-time using tools like Reflection High-Energy Electron Diffraction (RHEED), which provides immediate feedback on the crystallinity and surface morphology of the film as it forms. dtu.dk This level of control is crucial for investigating fundamental physical properties that are highly dependent on crystalline orientation and interface quality. researchgate.net

Influence of Precursors, Capping Agents, and Reaction Parameters on Synthesis Outcomes

The synthesis of Cobalt(II) Oxide nanostructures is profoundly influenced by the interplay of chemical and physical parameters. The choice of cobalt precursor, the type of capping agent employed, and the specific reaction conditions (temperature, time, concentration) are critical levers for controlling the size, shape, crystal phase, and morphology of the final nanomaterial. csic.esfrontiersin.org

Precursors: The anion of the cobalt salt used as a precursor significantly impacts the resulting oxide phase and morphology. In spray pyrolysis techniques, for example, different precursors lead to distinct outcomes. The use of cobalt chloride as a precursor has been shown to yield the CoO phase, whereas cobalt sulphate and cobalt nitrate (B79036) precursors tend to produce the Co₃O₄ phase under similar conditions. aip.orgaip.org This demonstrates that the precursor anion plays a direct role in the chemical reaction pathway and phase stabilization. unive.itresearchgate.netcnr.it

Capping Agents: Capping agents, or surfactants, are organic molecules that adsorb onto the surface of nanoparticles during their synthesis. They play a crucial role in controlling particle growth, preventing aggregation, and determining the final shape and phase of the nanostructures. mdpi.comresearchgate.net In the thermal decomposition synthesis of CoO, the choice of capping agent is determinative. For instance, oleic acid tends to favor the formation of metastable zinc blende and wurtzite CoO phases. csic.es In contrast, oleylamine (B85491) slows down particle growth, promoting a thermodynamic regime that leads to the formation of the more stable, pure rock salt CoO phase. csic.esacs.org The combination of capping agents, such as oleylamine and oleic acid, can also lead to better morphological control compared to using a single agent. acs.org Other polymers, like poly(vinyl) alcohol (PVA), have been used in microwave-assisted synthesis to create various CoO shapes, including nanospheres and nanodendrites, by varying the molar ratio of the Co(II) ion to the polymer. cecri.res.in

Reaction Parameters: Key reaction parameters such as temperature, heating rate, reaction time, and precursor concentration have a strong effect on the synthesis outcome. csic.es

Temperature: Synthesis temperature directly influences crystal growth and phase formation. In the thermal decomposition of cobalt acetylacetonate (B107027), a mere 50°C change (from 250°C to 300°C) can shift the product from predominantly zinc blende CoO to a mixture of zinc blende and wurtzite phases. csic.es Generally, higher reaction temperatures lead to an increase in nanoparticle size. researchgate.net

Concentration: The initial concentration of the cobalt precursor can affect the size, polydispersity, and even the crystal structure of the resulting nanoparticles. frontiersin.org At lower aging temperatures (<250°C), increasing cobalt acetate (B1210297) concentration can change the crystal structure from face-centered cubic (fcc) CoO to hexagonal (hcp) CoO. frontiersin.org

Heating Rate and Time: The rate at which the reaction temperature is reached and the duration of the reaction also play a role. A statistical analysis of CoO synthesis found that the degree of faceting in hexagonal CoO nanoparticles was highly sensitive to the heating rate, in addition to temperature and concentration. frontiersin.org Reaction time also affects nanoparticle growth, allowing for the formation of different phases and morphologies. acs.org

The precise manipulation of these factors is essential for the rational design and synthesis of Cobalt(II) Oxide nanostructures with tailored properties for specific applications.

Interactive Data Table: Influence of Synthesis Parameters on CoO Nanostructure

The table below summarizes findings from various research studies on how different synthesis conditions affect the properties of the resulting Cobalt(II) Oxide.

ParameterVariationPrecursorCapping AgentResulting Phase/MorphologyReference
Precursor Chloride vs. Nitrate/SulphateCobalt Chloride, Cobalt Nitrate, Cobalt SulphateN/A (Spray Pyrolysis)CoO phase from chloride; Co₃O₄ phase from nitrate and sulphate. aip.orgaip.org
Capping Agent Oleic Acid vs. OleylamineCobalt AcetylacetonateOleic Acid, OleylamineOleic acid favors zinc blende/wurtzite mixtures; Oleylamine favors pure rock salt CoO. csic.esacs.org
Temperature 250°C vs. 300°CCobalt AcetylacetonateVariesAt 250°C, mainly zinc blende; at 300°C, a mixture of zinc blende and wurtzite. csic.es
Concentration Increasing Cobalt AcetateCobalt AcetateVariesAt T < 250°C, can change phase from fcc-CoO to h-CoO. frontiersin.org
Capping Agent PVACobalt ChloridePoly(vinyl) alcohol (PVA)Formation of nanospheres, nanosheets, and nanodendrites by varying Co(II):PVA ratio. cecri.res.in

Structural and Morphological Engineering of Cobalt Ii Oxide

Polymorphic Structures of CoO

Cobalt(II) oxide is known to exist in three primary polymorphic forms: the thermodynamically stable rock-salt structure, and the metastable wurtzite and zinc blende structures. researchgate.net The specific crystalline arrangement has a profound impact on the material's physical and chemical properties.

The most common and stable form of cobalt(II) oxide is the rock-salt cubic structure, which belongs to the Fm-3m space group. materialsproject.orgresearchgate.net In this face-centered cubic (fcc) lattice, each cobalt (Co²⁺) ion is octahedrally coordinated to six oxygen (O²⁻) ions, and similarly, each oxygen ion is surrounded by six cobalt ions, forming a network of corner and edge-sharing octahedra. materialsproject.org The rock-salt structure is a common arrangement for many transition metal oxides, including MgO and NiO. york.ac.uk The lattice parameter for cubic CoO is approximately a = 4.24 Å. materialsproject.org This structure is antiferromagnetic at low temperatures, with a Néel temperature of about 287 K. acs.org

Table 1: Crystallographic Data for Rock-Salt Cubic CoO.
ParameterValueReference
Crystal SystemCubic materialsproject.org
Space GroupFm-3m (No. 225) materialsproject.orgresearchgate.net
Coordination GeometryOctahedral (CoO₆ and OCo₆) materialsproject.org
Co-O Bond Length~2.12 Å materialsproject.org
Lattice Parameter (a)~4.24 Å materialsproject.org

Besides the common rock-salt phase, CoO can also crystallize into two metastable tetrahedral polymorphs: the hexagonal wurtzite (hcp-CoO) and the cubic zinc blende (sphalerite) structures. csic.es These phases are less common and are typically stabilized in nanocrystalline form. csic.es

The wurtzite CoO structure belongs to the hexagonal P6₃mc space group. acs.orgmaterialsproject.org In this arrangement, both Co²⁺ and O²⁻ ions are tetrahedrally coordinated, forming a network of corner-sharing CoO₄ and OCo₄ tetrahedra. materialsproject.org The synthesis of wurtzite CoO has been achieved through nonaqueous solution routes, though often with metallic cobalt impurities. acs.org The lattice parameters for wurtzite CoO have been reported as a = 3.244(2) Å and c = 5.203(4) Å. acs.org

The zinc blende CoO phase crystallizes in the cubic F-43m space group. materialsproject.org Similar to the wurtzite structure, it features tetrahedrally coordinated ions. materialsproject.org The synthesis of the zinc blende polymorph was first reported via the decomposition of cobalt acetate (B1210297) in a nitrogen atmosphere. acs.orgmaterialsproject.org Atomistic simulations predict the zinc blende form to be the least stable of the three polymorphs. researchgate.netcapes.gov.br

Table 2: Comparison of Wurtzite and Zinc Blende CoO Structures.
ParameterWurtzite CoOZinc Blende CoOReference
Crystal SystemHexagonalCubic materialsproject.orgmaterialsproject.org
Space GroupP6₃mc (No. 186)F-43m (No. 216) acs.orgmaterialsproject.org
CoordinationTetrahedralTetrahedral materialsproject.orgmaterialsproject.org
Lattice Parametersa ≈ 3.25 Å, c ≈ 5.20 Åa ≈ 4.55 Å acs.orgcsic.es
StabilityMetastableLeast Stable researchgate.net

The relative stability of CoO polymorphs is a critical factor in their synthesis and potential applications. The rock-salt phase is the most thermodynamically stable form. researchgate.netcapes.gov.brlasphub.com The wurtzite phase is more stable than the zinc blende phase, but both are metastable compared to the rock-salt structure. researchgate.netcapes.gov.br

The interconversion between these phases is governed by kinetics and thermodynamics. Research has shown a one-way solid-phase transition from wurtzite CoO to the more stable rock-salt CoO, which proceeds via a reconstructive mechanism with a high energy barrier, thus requiring high temperatures. lasphub.com The transition between rock-salt CoO and spinel Co₃O₄, another common cobalt oxide, is reversible. researchgate.netresearchgate.net The oxidation of rock-salt CoO to Co₃O₄ can occur at temperatures around 240 °C in air, while the reduction of Co₃O₄ back to rock-salt CoO requires higher temperatures (around 400 °C) under vacuum. researchgate.netresearchgate.net During the oxidation of wurtzite CoO nanocrystals to Co₃O₄, the wurtzite phase first converts to the rock-salt phase before forming the final spinel structure. capes.gov.br

Wurtzite CoO (hcp-CoO) and Zinc Blende Phases

Nanoscale Architectures and Controlled Morphologies

The properties of CoO can be further tailored by controlling its size and shape at the nanoscale. Various synthetic strategies have been developed to produce CoO with specific nanoscale architectures, including nanoparticles, nanorods, nanosheets, and nanofibers.

The synthesis of CoO nanoparticles with precise control over their size, shape, and distribution is crucial for harnessing their size-dependent properties. uni-bayreuth.de Thermal decomposition and solvothermal methods are commonly employed for this purpose. acs.orgresearchgate.net For instance, the thermal decomposition of cobalt precursors like cobalt(III) acetylacetonate (B107027) in the presence of surfactants such as oleic acid and oleylamine (B85491) allows for the synthesis of both cubic and hexagonal CoO nanoparticles. acs.org

The final characteristics of the nanoparticles are highly dependent on synthesis parameters like reaction temperature, time, and precursor concentration. acs.orgresearchgate.net For example, the kinetics of the nucleation and growth rates play a key role; smaller particles are formed when the nucleation rate is higher than the growth rate, whereas a faster growth rate leads to larger nanoparticles. acs.org Microwave-assisted synthesis has also been reported as a rapid and efficient method for producing CoO nanoparticles with various shapes like nanospheres and nanodendrites by simply adjusting the molar ratios of the reactants. cecri.res.in

Table 3: Synthesis Parameters for Controlling CoO Nanoparticle Morphology.
Synthesis MethodControlling ParametersResulting Morphology/PhaseReference
Thermal DecompositionTemperature, Reaction Time, Surfactants (Oleic Acid, Oleylamine)Size-controlled fcc-CoO and hcp-CoO nanoparticles acs.org
Microwave IrradiationMolar ratio of Co(II) ion to PVANanospheres, Nanosheets, Nanodendrites cecri.res.in
ThermolysisDecomposition TemperatureTunable particle size researchgate.net

One-dimensional (1D) and two-dimensional (2D) CoO nanostructures exhibit unique properties due to their high aspect ratios and large surface areas.

Nanorods: Uniformly sized, pencil-shaped CoO nanorods with a wurtzite crystal structure have been synthesized by the thermal decomposition of a cobalt-oleate complex. scispace.comcapes.gov.br The dimensions of these nanorods, including their diameter and length, can be controlled by adjusting the heating rate and the amount of the precursor complex. scispace.comacs.org For example, slower heating rates tend to produce longer nanorods, while faster rates result in shorter ones. acs.org

Nanosheets: Ultrathin, 2D CoO nanosheets have been fabricated using various techniques. An ionothermal method using an ionic liquid as both a solvent and a structure-directing agent has been shown to produce hexagonal CoO nanosheets. nih.govacs.org Another approach is ionic layer epitaxy, where a surfactant monolayer at a water-air interface acts as a template for the crystallization of wafer-scale, polycrystalline CoO nanosheets with a uniform thickness of a few nanometers. rsc.orgwisc.edu

Nanofibers: CoO nanofibers can be produced via the electrospinning technique. acs.orgfigshare.com This process typically involves electrospinning a precursor solution containing a cobalt salt (e.g., cobalt acetate) and a polymer (e.g., polyvinyl alcohol). acs.orgresearchgate.net The resulting composite nanofibers are then subjected to a heat treatment. Calcination in air typically produces Co₃O₄ nanofibers, while treatment in a reducing atmosphere, such as water gas (a mixture of CO and H₂), is used to obtain pure CoO nanofibers. acs.orgresearchgate.net A hydrothermal process on a carbon nanofiber substrate has also been employed to synthesize needle-like CoO nanowires. mdpi.com

Thin Films and Nanodisks

The fabrication of Cobalt(II) Oxide (CoO) as thin films and nanodisks allows for the precise control of its properties for various applications. A range of synthesis techniques has been developed to control the morphology, crystallinity, and dimensions of these nanostructures.

Thin Films: Cobalt oxide thin films can be synthesized through numerous methods, each offering distinct advantages in controlling the final product. researchgate.net Common techniques include spray pyrolysis, chemical vapor deposition (CVD), sol-gel processes, magnetron sputtering, and atomic layer deposition (ALD). researchgate.netnih.gov

Solution-Based Methods: Spin-coating, a sol-gel technique, can be used to produce CoO films. sciencepublishinggroup.com This involves depositing a methanolic solution of cobalt precursors, such as cobalt acetates and nitrates, onto a substrate. sciencepublishinggroup.com Subsequent heating in an inert or reducing atmosphere allows for the formation of the CoO phase. sciencepublishinggroup.com The film's phase content and thickness can be tuned by adjusting parameters like the spin-coating speed and heating conditions. sciencepublishinggroup.com

Vapor Deposition Methods: Laser Chemical Vapor Deposition (LCVD) is a variant of CVD that utilizes a laser to heat a substrate locally, enabling controlled and direct deposition of thin films. nih.gov This method has been used to synthesize CoO and Co3O4 fractal structures at room temperature and atmospheric pressure. nih.gov Atomic Layer Deposition (ALD) is another vapor-phase technique noted for its ability to produce highly uniform and conformal films with sub-nanometer thickness control. researchgate.nethelsinki.fi ALD processes for cobalt oxide can use precursors like Co(BTSA)2(THF) with H2O, although this can lead to impurities. helsinki.fi A different ALD process using dicobalt octacarbonyl [Co2(CO)8] and ozone at low temperatures (50 °C) can deposit films containing both CoO and Co3O4 phases. researchgate.net

Interactive Table: Synthesis Methods for Cobalt(II) Oxide Thin Films

Synthesis Method Precursor(s) Substrate/Temperature Key Findings Reference(s)
Spin-Coating Cobalt acetates/nitrates in methanol Various Allows tuning of phase content (CoO, Co3O4, Co) by controlling heating atmosphere and film thickness. sciencepublishinggroup.com
Laser Chemical Vapor Deposition (LCVD) Cobalt acetylacetonate Silicon Produces fractal structures of cobalt oxides (CoO, Co3O4) at room temperature. nih.gov
Atomic Layer Deposition (ALD) Co(BTSA)2(THF) + H2O Silicon / Glass Deposits CoO films at 75–250 °C, but with potential for H, C, and Si impurities. helsinki.fi
Atomic Layer Deposition (ALD) Dicobalt octacarbonyl [Co2(CO)8] + Ozone Silicon / Glass @ 50°C As-deposited films contain both CoO and Co3O4 crystalline phases. researchgate.net

Nanodisks: Cobalt oxide nanodisks have been successfully synthesized using soft-chemistry methods at low temperatures. acs.orgacs.org One effective approach begins with the synthesis of cobalt hydroxide (B78521) (Co(OH)2) nanodiscs, which serve as a template. acs.org These hexagonal nanostructures can be created through the reaction of cobalt nitrate (B79036) with sodium hydroxide. acs.orgacs.org

The Co(OH)2 nanodiscs can then be converted to other cobalt compounds while retaining their morphology. acs.org Oxidation of the cobalt hydroxide, for instance with hydrogen peroxide (H2O2), yields cobalt oxyhydroxide (CoOOH) nanodiscs. acs.org Subsequently, low-temperature calcination (annealing) of the Co(OH)2 nanodiscs in the air leads to the formation of cobalt oxide (Co3O4) nanodiscs. acs.orgacs.org While these studies primarily report the formation of Co3O4, the synthesis route via a hydroxide precursor demonstrates a viable pathway for creating oxide nanodiscs where the specific phase (such as CoO) could be targeted by carefully controlling the annealing temperature and atmosphere. The key is the topotactical relationship, where the morphology of the initial nanodisc is preserved throughout the chemical transformation. acs.org

Interactive Table: Synthesis of Cobalt Oxide Nanodisks

Precursor Material Synthesis Step Resulting Compound Key Feature Reference(s)
Cobalt Hydroxide (Co(OH)2) Low-temperature calcination (e.g., 400 °C) Cobalt Oxide (Co3O4) The nanodisc morphology of the precursor is retained in the final oxide product. acs.orgacs.org
Cobalt Hydroxide (Co(OH)2) Oxidation with H2O2 Cobalt Oxyhydroxide (CoOOH) Demonstrates a soft-chemistry pathway to functionalized nanodiscs. acs.org

Strain Engineering in CoO Nanostructures

Strain engineering is a powerful strategy for modulating the physical and chemical properties of materials by intentionally introducing lattice strain. sciopen.com In CoO nanostructures, applying strain—either compressive or tensile—alters interatomic distances and bond angles, which in turn significantly influences their magnetic and electronic behaviors. nih.govaps.org

Inducing Strain in CoO Nanostructures: Lattice strain can be introduced into CoO through several mechanisms:

Substrate Mismatch: Epitaxially growing CoO thin films on single-crystal substrates with different lattice parameters is a common method. aps.org For example, growing CoO on a silver (Ag) substrate induces in-plane compressive strain, while a manganese oxide (MnO) substrate causes in-plane tensile strain. aps.org

Core-Shell Architecture: In nanoparticles composed of a cobalt (Co) core and a CoO shell, lattice strain develops at the interface between the two materials. bohrium.comcore.ac.uk This interfacial strain is a critical factor in determining the magnetic properties of the core-shell nanostructure. bohrium.com

Strain Gradient: A gradient of strain within a nanoparticle can be used to systematically modulate its structure. acs.org Computational and experimental studies have shown that by tuning the strain gradient in confined Co nanoparticles, they can be transformed from a solid Co structure to a Co/CoO yolk-shell structure, and ultimately to a hollow CoO structure. acs.org

Thermal Effects: The natural process of "thermal expansion and cold contraction" can create strain when a material synthesized at a high temperature is used in a low-temperature application. nih.govresearchgate.net This mismatch in thermal behavior can induce compressive strain, affecting catalytic properties. nih.govresearchgate.net

Effects of Strain on CoO Properties: The application of strain has profound effects on the fundamental properties of CoO nanostructures.

Magnetic Properties: Strain has a direct impact on the magnetic anisotropy of CoO. aps.org In CoO thin films, compressive strain from a silver substrate forces the magnetic moment to align in-plane. aps.org Conversely, tensile strain from an MnO substrate causes the magnetic moment to rotate out-of-plane. aps.org This control over the magnetic moment orientation is due to the strong coupling between spin and spatial degrees of freedom in CoO. aps.org In Co/CoO core-shell nanoparticles, the exchange bias field, a key magnetic parameter, depends non-monotonically on the CoO shell thickness, a relationship that is strongly influenced by the interfacial lattice strain. bohrium.com

Structural Transformation: As demonstrated with confined nanoparticles, a strain gradient is a powerful tool for microstructural engineering. acs.org It can drive the oxidation process and control the morphology, leading to the formation of hollow CoO nanostructures from solid Co particles. acs.org

Catalytic Activity: Strain engineering has been identified as a method to activate CoO nanorods for more efficient electrocatalysis. sciopen.com The strain affects the electronic structure of the catalyst's surface, which in turn modulates its interaction with adsorbed molecules during a chemical reaction. sciopen.com Studies on NiO/CoO systems have shown that compressive strain can weaken the adsorption activity of active sites, thereby reducing their catalytic performance in the oxygen reduction reaction (ORR). nih.gov

Interactive Table: Strain Engineering in Cobalt(II) Oxide Nanostructures

Strain Induction Method Strain Type Nanostructure Observed Effect Reference(s)
Substrate Mismatch (on Ag) Compressive Thin Film Magnetic moment aligns in-plane. aps.org
Substrate Mismatch (on MnO) Tensile Thin Film Magnetic moment rotates out-of-plane. aps.org
Core-Shell Interface Interfacial Co/CoO Nanoparticle Non-monotonic dependence of the exchange bias field on shell thickness. bohrium.com
Strain Gradient Gradient Confined Nanoparticle Modulates structure from solid Co to hollow CoO. acs.org
Thermal Contraction Compressive NiO/CoO Catalyst Weakens adsorption activity of catalytic sites for the oxygen reduction reaction. nih.govresearchgate.net

Advanced Spectroscopic and Microscopic Characterization Techniques in Coo Research

Structural Characterization

Understanding the atomic arrangement and morphology of CoO is fundamental to controlling its properties. Several techniques are employed to probe its structure at various length scales.

X-ray diffraction (XRD) is a cornerstone technique for identifying the crystalline phases of cobalt oxides. scielo.brnih.govresearchgate.net The resulting diffraction pattern serves as a unique fingerprint for a specific crystal structure. usgs.gov For instance, XRD patterns can confirm the formation of the pure single-crystalline phase of CoO. nih.gov

Rietveld refinement is a powerful method used in conjunction with XRD data to refine the crystal structure parameters. This analysis can determine lattice parameters, atomic positions, and site occupancies with high precision. scielo.brias.ac.inresearchgate.net For example, Rietveld refinement of XRD data for Co3O4, a related cobalt oxide, has been used to determine its spinel structure, space group (Fd-3m), lattice parameters, and unit cell volume. scielo.br This level of detail is crucial for understanding the structural transformations that can occur during synthesis or under different environmental conditions. scielo.br

Table 1: Example of Structural Parameters for Co3O4 Obtained from Rietveld Refinement

ParameterValue at 225 °CValue at 235 °C
Crystal SystemCubicCubic
Space GroupFd-3mFd-3m
Lattice Parameter (a)8.067 Å8.071 Å
Unit Cell Volume525.0 ų525.7 ų
Density6.093 g/cm³6.186 g/cm³

This table is illustrative and based on findings for Co3O4 to demonstrate the type of data obtained through Rietveld refinement. scielo.br

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for visualizing the morphology and atomic-scale structure of CoO nanomaterials. nih.govnih.govnanoscience.com TEM provides direct imaging of the size and shape of nanoparticles, revealing features like nanorods, nanocubes, and nanoflowers. rsc.orgnih.gov HRTEM, with its ability to achieve atomic resolution, allows for the direct visualization of lattice fringes, providing information about the crystallinity and orientation of the nanocrystals. nih.govacs.org It can also identify fine structural details such as dislocations and twins. nih.gov

For instance, HRTEM analysis of Co3O4 nanorods has revealed the preferred exposure of certain crystallographic planes, such as {110}, which can have significant implications for their catalytic activity. rsc.orgnih.gov The technique is also powerful for studying the interfaces between different materials, which is critical in applications like catalysis and energy storage. nih.gov

Table 2: Capabilities of TEM and HRTEM in CoO Analysis

TechniqueInformation ObtainedTypical Resolution
TEMParticle size, shape, morphology, and agglomeration state. nih.govrsc.orgNanometer scale
HRTEMLattice structure, crystal orientation, defects, and surface faceting. nih.govacs.orgAtomic scale (sub-nanometer) iitb.ac.in

Low Energy Electron Diffraction (LEED) is a surface-sensitive technique that provides information about the long-range order and symmetry of the atomic arrangement on the surface of single crystals. fau.euunl.edu In CoO research, LEED is used to characterize the surface structure of well-ordered single crystal surfaces, such as CoO(100). unl.edu The resulting diffraction pattern can confirm the cleanliness and crystallographic orientation of the surface. bohrium.comaps.org For example, LEED analysis of a clean Co3O4(110) spinel surface shows a well-ordered pattern with sharp diffraction features. bohrium.com The technique is particularly useful for studying surface reconstructions and the epitaxial growth of thin films. aps.orgaip.org

Scanning Electron Microscopy (SEM) for Surface Structure and Morphology

Chemical and Electronic Structure Characterization

Determining the elemental composition and the electronic states of cobalt and oxygen is crucial for understanding the chemical reactivity and physical properties of CoO.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and, critically, the oxidation states of the elements present in a material. unl.edubohrium.comaip.orgresearchgate.net For cobalt oxides, XPS is essential for distinguishing between different oxidation states, such as Co(II) and Co(III). researchgate.netthermofisher.comacs.org

The Co 2p core level spectrum is particularly informative. It exhibits characteristic peaks and satellite features that are sensitive to the oxidation state and coordination environment of the cobalt ions. researchgate.netthermofisher.com The Co 2p spectrum is split into two main peaks, Co 2p3/2 and Co 2p1/2, due to spin-orbit coupling. researchgate.netthermofisher.com The presence and shape of satellite peaks at higher binding energies are key indicators of the Co(II) state. thermofisher.com In materials like Co3O4, which contains both Co(II) and Co(III), the Co 2p spectrum is a complex superposition of the signals from both oxidation states. bohrium.comresearchgate.net The O 1s spectrum provides information about the lattice oxygen and other oxygen-containing species on the surface. researchgate.net

Table 3: Typical Binding Energies in XPS for Cobalt Oxides

Spectral RegionChemical StateApproximate Binding Energy (eV)
Co 2p3/2CoO (Co²⁺)~779.7
Co 2p3/2Co₃O₄ (Co²⁺, Co³⁺)~779.7
Co 2p SatelliteCo²⁺~786
O 1sLattice Oxygen (O²⁻)~530.0

Note: Binding energies can vary slightly depending on the specific material and instrument calibration. thermofisher.com

The quantitative analysis of CoO and related oxides by XPS can be challenging due to the complexity of the Co 2p spectra, which arise from multiple oxidation states and multiplet splitting. acs.org However, careful analysis of the peak shapes and satellite structures allows for the determination of the relative concentrations of Co(II) and Co(III) ions, providing valuable insights into the material's stoichiometry and electronic structure. bohrium.comacs.org

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Oxidation State, Coordination, and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of materials. wikipedia.orgwikipedia.org It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Co K-edge provides critical information about the oxidation state and coordination geometry of the cobalt atoms. wikipedia.org In CoO, the cobalt ion is in the 2+ oxidation state. The position of the absorption edge in a XANES spectrum is sensitive to the oxidation state; for instance, studies on monolayer CoO films show a shift in the white line maximum from approximately 7725 eV under reducing conditions (pure CO), characteristic of Co²⁺, to about 7730 eV under O₂-rich conditions, indicating the presence of Co³⁺. acs.org This clear energy separation allows for the unambiguous determination of the cobalt oxidation state. acs.orgresearchgate.net Theoretical calculations using density functional theory have been employed to reproduce and interpret the experimental XANES spectra of CoO, confirming the spectral features associated with the Co²⁺ state in its characteristic crystal structure. aps.org

EXAFS analysis yields quantitative information about the local atomic environment, including bond distances and coordination numbers. wikipedia.org The EXAFS signal arises from the scattering of the outgoing photoelectron by neighboring atoms. For CoO, Fourier-transformed EXAFS data reveal distinct peaks corresponding to specific atomic shells. The first major peak is attributed to the Co-O scattering path, representing the nearest-neighbor oxygen atoms surrounding the central cobalt atom. researchgate.netresearchgate.net A subsequent peak corresponds to the Co-Co scattering path from the next-nearest cobalt neighbors. researchgate.net Analysis of CoO nanoparticles has shown that the radial distribution function is similar to that of bulk CoO, confirming the local rock-salt structure. researchgate.net In situ EXAFS studies have been used to track structural changes, such as the transformation of CoO bilayers into cobalt hydroxide (B78521) and oxyhydroxide under specific gas exposures and temperatures, by analyzing changes in Co-O bond lengths. acs.org

TechniqueParameterFinding in CoOReference
XANESCo K-edge EnergyAbsorption edge position sensitive to oxidation state; Co²⁺ confirmed by edge position around 7725 eV. acs.org
XANESPre-edge FeaturesFeatures below the main edge provide information on the local symmetry (e.g., octahedral coordination). aps.org
EXAFSCo-O Bond LengthDetermined from the first scattering shell; consistent with the rock-salt crystal structure. acs.org
EXAFSCoordination NumberFitting of the EXAFS data confirms the octahedral coordination of Co by oxygen atoms. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups and Molecular Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify chemical bonds and functional groups within a material. acs.org In the context of inorganic materials like CoO, FTIR primarily probes the vibrations of the metal-oxygen lattice.

For CoO, which crystallizes in the rock-salt structure, the primary vibrational mode of interest is the Co-O stretching vibration. acs.orgnih.gov Experimental studies have identified a characteristic broad infrared absorption band for CoO powders centered around 510 cm⁻¹. acs.orgacs.org The presence of this band is a key spectral fingerprint for identifying the CoO phase. acs.org FTIR has also been utilized in conjunction with other techniques to confirm the synthesis of CoO nanoparticles and to ensure the removal of organic precursors or ligands used during the synthesis process. nih.govacs.org The absence of bands corresponding to organic functional groups, such as acetate (B1210297) ions, indicates the purity of the final CoO material. jconsortium.com

Raman Spectroscopy for Structural Stability and Phase Transitions

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a material's crystallographic structure, phonon modes, and phase purity. acs.org For CoO with a centrosymmetric rock-salt crystal structure, first-order Raman scattering is theoretically forbidden. acs.orgacs.org However, Raman signals can still be observed due to second-order phonon scattering and magnetic excitations. acs.org

The room-temperature Raman spectrum of paramagnetic CoO is typically characterized by a very broad, weak band around 1060 cm⁻¹, which is attributed to a two-phonon scattering process. acs.org At low temperatures, below its Néel temperature (Tₙ ≈ 290 K), antiferromagnetic CoO exhibits magnon lines at lower frequencies (below 300 cm⁻¹). acs.org

Raman spectroscopy is particularly effective for monitoring the structural stability of CoO and detecting phase transitions, especially its oxidation to spinel Co₃O₄. nih.govacs.orgresearchgate.net This transformation is readily identified by the appearance of the characteristic Raman-active modes of Co₃O₄, which are significantly more intense than the weak scattering from CoO. researchgate.netresearchgate.net Studies on CoO nanoparticles have shown that laser irradiation during Raman measurements can induce a local phase transformation to Co₃O₄. acs.orgresearchgate.net This is observed as the emergence of sharp peaks at approximately 470-480 cm⁻¹ (E₉), 515-520 cm⁻¹ (F₂₉), and 680-690 cm⁻¹ (A₁₉), which are the fingerprint of the Co₃O₄ spinel phase. acs.orgjconsortium.comresearchgate.net This sensitivity makes Raman an invaluable tool for assessing the conditions under which CoO remains stable and when it transforms into other cobalt oxide phases. acs.org

Compound/PhaseRaman Peak Position (cm⁻¹)AssignmentReference
CoO (rock-salt)~1060Two-phonon scattering acs.org
Co₃O₄ (spinel)~479 - 489Eg mode acs.orgjconsortium.comresearchgate.net
Co₃O₄ (spinel)~515 - 540F₂g mode acs.orgjconsortium.comresearchgate.net
Co₃O₄ (spinel)~680 - 690A₁g mode acs.orgjconsortium.comresearchgate.net

Magnetic and Local Probes

Probing the magnetic and local atomic environment in CoO requires specialized techniques that are sensitive to spin states and hyperfine interactions.

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a standard technique for characterizing the bulk magnetic properties of materials, such as magnetization, coercivity, and magnetic susceptibility. Bulk CoO is an antiferromagnetic material with a Néel temperature of approximately 293 K. researchgate.net However, CoO nanoparticles often exhibit anomalous magnetic properties, including weak ferromagnetism and exchange bias phenomena. researchgate.netrsc.org

VSM measurements on CoO nanoparticles frequently show open hysteresis loops at room temperature, indicating ferromagnetic-like behavior, which is attributed to uncompensated surface spins on the nanoparticles. mdpi.comacs.org The magnetic properties are highly dependent on particle size. For instance, studies have shown that the coercive force in CoO nanoparticles increases as particle size decreases, down to a certain critical size (e.g., 20 nm), below which it begins to decrease again due to superparamagnetic effects. researchgate.net VSM is also used to measure the temperature dependence of magnetization to determine the Néel temperature, which can be lower for nanoparticles compared to the bulk material. researchgate.netarxiv.org

MaterialMeasurement TemperatureSaturation Magnetization (Mₛ)Coercivity (Hₑ)Reference
CoO/Co₃O₄ NanocompositeRoom Temperature3.45 emu/g85.03 Oe mdpi.com
CoO Nanoparticles (~15 nm)Room Temperature-Observed hysteresis researchgate.net
CoO Nanoparticles-Magnetic behavior confirmed as intrinsic antiferromagnetic structure with uncompensated surface spins. rsc.orgacs.org

Perturbed Angular Correlation (PAC) Nuclear Technique for Local Structural and Magnetic Characteristics

Perturbed Angular Correlation (PAC) is a highly sensitive nuclear technique that probes the local electromagnetic environment of specific probe nuclei within a crystal lattice. wikipedia.org By introducing radioactive probe atoms, such as ¹¹¹In which decays to ¹¹¹Cd, into the CoO structure, PAC can measure the hyperfine interactions between the nuclear moments of the probe and the local magnetic fields and electric field gradients (EFGs). nih.govacs.orgresearchgate.net This provides atomic-scale information on structural distortions, defects, and magnetic ordering. researchgate.netresearchgate.net

PAC studies on CoO nanoparticles have been used to investigate magnetic phase transitions and distinguish between different crystalline phases. nih.govnih.gov For example, measurements at 10 K revealed a significant difference in the hyperfine magnetic field (Bₕf) between the face-centered cubic (fcc) and hexagonal close-packed (hcp) phases of CoO. nih.govacs.org The fcc-CoO phase exhibited a large hyperfine field (Bₕf ≈ 17 T), while the hcp-CoO phase showed a much smaller field (Bₕf ≈ 1 T). nih.govnih.govacs.org This difference is attributed to the distinct Co-O-Co bond angles in the two structures (180° for fcc vs. 110° for hcp), which strongly influences the superexchange interactions that govern the magnetic order. nih.gov The technique is also sensitive to surface disorder effects, which manifest as a distribution of hyperfine frequencies in the PAC spectra. researchgate.net

CoO PhaseMeasurement TemperatureHyperfine Magnetic Field (Bₕf) at ¹¹¹In(¹¹¹Cd) probeInterpretationReference
fcc-CoO10 K~17 TStrong superexchange due to ~180° Co-O-Co bond angle. nih.govnih.govacs.org
hcp-CoO10 K~1 TWeaker superexchange due to ~110° Co-O-Co bond angle. nih.govnih.govacs.org
fcc-CoO295 K (Room Temp.)0 TParamagnetic state (above Néel temperature). acs.org

Soft X-ray Magnetic Circular Dichroism (XMCD) for Interfacial Spin Orientation

Soft X-ray Magnetic Circular Dichroism (XMCD) is a synchrotron-based technique that provides element-specific magnetic information. polimi.it By measuring the difference in absorption of left- and right-circularly polarized X-rays at an element's absorption edge (e.g., the Co L-edges), XMCD can determine the spin and orbital magnetic moments of that specific element. middlebury.edu It is particularly powerful for studying complex magnetic systems like interfaces between ferromagnetic (FM) and antiferromagnetic (AFM) materials, such as Fe/CoO. osti.gov

XMCD studies have been instrumental in understanding the spin structure at CoO interfaces. polimi.it In CoO/Fe systems, XMCD has been used to separately probe the magnetic moments of the Fe layer and the Co atoms within the CoO layer. osti.gov Combined with X-ray Magnetic Linear Dichroism (XMLD), which is sensitive to the orientation of antiferromagnetic axes, these techniques have been used to distinguish between "frozen" and "rotatable" spins in the CoO layer during the magnetization reversal of the adjacent ferromagnetic layer. osti.gov Research has shown that in CoO films below a critical thickness (~2.2 nm), the antiferromagnetic spins are rotatable, while in thicker films, a fraction of the spins become frozen, i.e., fixed in direction relative to the crystal lattice. osti.gov This provides direct insight into the microscopic origins of phenomena like exchange bias. osti.gov Furthermore, XMCD-based microscopy (XMCD-PEEM) allows for the imaging of magnetic domains, revealing that the magnetic moments in ultrathin CoO layers can align parallel to an underlying ferromagnetic substrate. polimi.it

Conversion Electron Mössbauer Spectroscopy (CEMS) for Interfacial Chemical and Magnetic Structure

Conversion Electron Mössbauer Spectroscopy (CEMS) is a highly surface-sensitive technique that provides detailed information about the chemical, structural, and magnetic properties of the top ~100 nm of a material. This method is particularly powerful for investigating the complex interfaces in heterostructures containing cobalt(II) oxide (CoO). By utilizing a ⁵⁷Fe probe layer or by studying the emission from a ⁵⁷Co source, researchers can gain unique insights into the local environment of atoms at the interface between CoO and other materials. dicp.ac.cn

In a typical CEMS setup for studying CoO interfaces, a thin layer of the Mössbauer isotope ⁵⁷Fe is deposited at the interface of interest, for instance, between CoO and a ferromagnetic (FM) layer. agh.edu.pl The sample is then irradiated with γ-rays from a ⁵⁷Co source. The resonant absorption of these γ-rays by the ⁵⁷Fe nuclei excites them to a higher energy state. The subsequent de-excitation process involves the emission of internal conversion electrons. Detecting these low-energy electrons, which have a short escape depth, ensures that the collected Mössbauer spectrum is highly specific to the interfacial region where the ⁵⁷Fe probe atoms are located. scielo.org

Alternatively, ⁵⁷Co emission Mössbauer spectroscopy can be employed. In this variation, radioactive ⁵⁷Co atoms are incorporated into the CoO lattice or at the interface. ⁵⁷Co decays to the excited state of ⁵⁷Fe, which then emits a γ-ray. The energy of this emitted photon is influenced by the local chemical and magnetic environment of the original ⁵⁷Co atom, providing information about the Co sites themselves. researchgate.netnih.gov

Research Findings from CEMS Studies on CoO Interfaces

CEMS has been instrumental in elucidating the intricate phenomena that occur at CoO interfaces, particularly in exchange-biased systems where the interaction between an antiferromagnet (like CoO) and a ferromagnet is crucial.

A key finding in the study of Fe/CoO bilayers is the modification of the interfacial region. CEMS studies have revealed that at the Fe/CoO interface, a submonolayer oxidation of the iron atoms occurs. aps.org This is accompanied by the formation of a mixed Fe-Co region, indicating a degree of interdiffusion and chemical reaction at the interface. The crystal orientation of the CoO film has been shown to significantly influence the magnetic properties of the adjacent Fe layer. For instance, Fe layers grown on CoO(001) exhibit a fourfold magnetocrystalline anisotropy, while those on CoO(111) show a weak uniaxial anisotropy. aps.org These interfacial characteristics are directly linked to the observed exchange bias effect, with a much larger hysteresis loop shift observed for the Fe/CoO(111) bilayer compared to the Fe/CoO(001) system. aps.org

In studies of CoO/NiFe (permalloy) interfaces, where a thin ⁵⁷Fe probe layer was placed between the CoO and a Ni capping layer, CEMS measurements revealed a complex interfacial environment. The spectra indicated the presence of multiple iron species, including Fe²⁺, Fe³⁺, and various metallic Fe sites within the first few monolayers of the interface. aip.org This suggests significant chemical interactions and the formation of alloys and oxides at the interface, which can explain the discrepancy between theoretically predicted and experimentally observed exchange bias strengths. agh.edu.plaip.org

Furthermore, CEMS has been used to study the magnetic proximity effect in antiferromagnetic heterostructures like FeO/CoO. By using a ⁵⁷Fe-enriched FeO layer, researchers could probe the magnetic state of the FeO layer specifically. These studies demonstrated that the proximity to the CoO layer, which has a higher Néel temperature (Tₙ ≈ 291 K) than bulk FeO (Tₙ ≈ 198 K), can significantly enhance the magnetic ordering temperature of the FeO layer. aip.orgaip.org The CEMS data showed that the magnetic character of the FeO layer in a MgO/FeO/CoO structure was maintained up to temperatures close to the Néel temperature of bulk CoO, a direct confirmation of the magnetic proximity effect. aip.orgaip.org

The table below summarizes key findings from CEMS studies on various CoO-based interfacial systems.

System Probe Isotope Key Findings from CEMS Reference(s)
Fe/CoO(001) & Fe/CoO(111)⁵⁷FeSubmonolayer oxidation of Fe at the interface; formation of a mixed Fe-Co region. Magnetic anisotropy of the Fe layer is dependent on CoO crystal orientation. aps.org
CoO/⁵⁷Fe/Ni⁵⁷FeComplex interface with a mix of Fe²⁺, Fe³⁺, and multiple metallic Fe sites. Evidence of interfacial alloying and oxidation. aip.org
FeO/CoO⁵⁷Fe in FeOEnhancement of the Néel temperature of the FeO layer due to magnetic proximity with the CoO layer. aip.orgaip.org
Co/CoO on Al₂O₃⁵⁷Co (Emission)Presence of non-magnetic atomic layers at the Co film surface and interface, alongside poorly resolved magnetic components. researchgate.net

These detailed research findings underscore the capability of Conversion Electron Mössbauer Spectroscopy to unravel the complex chemical and magnetic structures at Cobalt(II) oxide interfaces, which are critical for understanding and engineering the properties of advanced magnetic and electronic devices.

Theoretical and Computational Investigations of Cobalt Ii Oxide

Density Functional Theory (DFT) and DFT+U Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For strongly correlated materials like CoO, standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are often insufficient. The DFT+U method, which incorporates a Hubbard U term to account for strong on-site Coulomb interactions of localized d-electrons, provides a more accurate description.

Electronic Structure, Band Gap, and Spin Configurations

Theoretical calculations have been instrumental in elucidating the electronic properties of CoO. Standard DFT approaches often fail to accurately predict the insulating nature of CoO, with some calculations incorrectly describing it as metallic. aip.orgaip.org The inclusion of the on-site Hubbard U correction (DFT+U) is crucial for opening the band gap and achieving agreement with experimental observations. aip.orgaip.org

The calculated band gap of CoO is highly dependent on the chosen computational parameters, particularly the value of U. Studies have reported a range of band gaps, with values around 2.0 eV to 2.8 eV being common, which aligns well with experimental findings of 2.2–2.8 eV. aip.orgaip.orgresearchgate.net For instance, LDA+U calculations with an antiferromagnetic (AFM) coupling have been shown to predict a semiconductor with an eigenvalue gap of 2.0 eV. aip.org Other DFT+U studies, with varying U values, have calculated band gaps up to 2.82 eV. researchgate.netwhiterose.ac.uk

The magnetic configuration is also a key aspect of CoO's electronic structure. The Co²⁺ ions in CoO typically adopt a high-spin configuration. aip.org Theoretical models considering both ferromagnetic (FM) and antiferromagnetic (AFM) coupling between Co ions have been explored. aip.orgresearchgate.net The antiferromagnetic ordering, specifically the AFM2 type where spins are aligned in (111) planes with alternating spin directions along the rsc.org axis, is experimentally known to be the ground state. nih.gov DFT+U calculations have successfully reproduced this AFM ground state, showing it to be energetically more favorable than the FM state. aps.org

Computational Method Magnetic Coupling Calculated Band Gap (eV) Reference
PBE+UFM1.3 (metallic) aip.org
PBE+UAFM1.0 (metallic) aip.org
LDA+UFM0.6 (metallic) aip.org
LDA+UAFM2.0 aip.org
DFT+U (U=4.0 eV, with SOC)-2.81 whiterose.ac.uk
DFT+U (U=3.0 eV)AFM- whiterose.ac.uk
PBE0AFM4.71 (indirect) aps.org
GGA+U-1.96 arxiv.org

Quasiparticle Corrections (DFT+U/G0W0) for Electronic Structure Refinement

To further refine the electronic structure and obtain more accurate band gaps, quasiparticle corrections, often within the G₀W₀ approximation, are applied to DFT+U results. aip.orgaip.org The G₀W₀ method provides a more rigorous treatment of electron self-energies.

When G₀W₀ corrections are applied on top of LDA+U calculations (LDA+U/G₀W₀), the predicted band gap of CoO is often widened, bringing it into even better agreement with experimental values. aip.orgaip.org For instance, one study found that including G₀W₀ corrections widened the main band gap from 2.0 eV (LDA+U) to 2.8 eV. aip.org This approach not only refines the band gap but also preserves the qualitative features of the electronic structure predicted by DFT+U, such as the presence of a double-gap structure with an intermediate band. aip.org The G₀W₀ calculations are sensitive to the starting point (e.g., PBE+U or HSE functionals), but generally lead to improved agreement with experimental data for the band gap and the position of the 3d bands. wiley-vch.de

Method Initial Calculation Refined Band Gap (eV) Reference
LDA+U/G₀W₀LDA+U2.8 aip.orgaip.org
HSE+G₀W₀HSE3.14 wiley-vch.de

Polaron Transport Studies

Charge transport in CoO and related cobalt oxides often occurs via polarons, which are charge carriers (electrons or holes) coupled to a local lattice distortion. rsc.orgacs.org Understanding polaron formation and transport is key to explaining the electrical conductivity in these materials.

Electron and Hole Polaron Transport Mechanisms

In cobalt oxides, particularly in mixed-valence systems like Co₃O₄, both electron and hole polarons can contribute to charge transport. nrel.gov The transport mechanism is typically described as thermally activated hopping of these small polarons. aps.orgacs.org The activation energy for this process is a key parameter determined from experimental and theoretical studies.

Theoretical investigations using methods like Oxidation-State Constrained DFT (OS-CDFT) have been employed to study the pathways of polaron hopping. nrel.gov For instance, in Co₃O₄, it has been found that electron polarons preferentially travel through pathways involving only octahedral Co ions, as hopping to a tetrahedral site is energetically unfavorable. nrel.gov Hole polaron transport also predominantly uses these octahedral pathways, though pathways involving both octahedral and tetrahedral sites are also viable. nrel.gov The formation of small polarons can be influenced by photoexcitation, where optical transitions can directly populate polaronic states coupled to lattice vibrations (phonons). acs.org

Role of Oxygen Vacancies and Mixed Valence States

Oxygen vacancies and mixed valence states play a crucial role in polaron transport. rsc.orgaps.org Oxygen vacancies act as donors, creating excess electrons that can form polarons. acs.orgrsc.org The interaction between polarons and oxygen vacancies can significantly affect the electronic conductivity. rsc.org

Theoretical studies have shown that while small polarons may bind weakly to oxygen vacancies, this interaction can contribute significantly to the activation energy for hopping conductivity. rsc.org The formation of oxygen vacancies can facilitate the reduction of Co³⁺ to Co²⁺, creating mixed valence states that are essential for polaron hopping. aps.org In systems like entropy-stabilized oxides containing cobalt, electrical conduction is mediated by small polaron hopping involving the Co²⁺/Co³⁺ redox couple, and this process is enhanced by oxidation which increases the concentration of Co³⁺. aps.org The presence of oxygen vacancies can also act as active sites that facilitate charge transfer processes. aip.org

Surface Chemistry and Adsorption Mechanism Modeling

DFT calculations are widely used to model the surface chemistry of CoO, including its structure, stability, and interaction with adsorbates. researchgate.netescholarship.orgresearchgate.net These studies are vital for understanding the catalytic properties of cobalt oxide surfaces.

The (111) and (100) surfaces are among the most studied facets of CoO. escholarship.orgscientific.net DFT calculations help in determining the optimized geometries and relative stabilities of these surfaces. escholarship.org For instance, studies on the adsorption of molecules like H₂O and H₃AsO₃ on CoO and related spinel surfaces have been performed to understand leaching processes and the removal of contaminants from water. mdpi.comacs.org

Gibbs Free Energy Calculations for Reaction Pathways

Gibbs free energy (ΔG) is a critical thermodynamic potential that helps determine the feasibility and spontaneity of a chemical reaction. A negative ΔG indicates that a reaction can proceed spontaneously. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the Gibbs free energy of reactants, products, and intermediate states, thereby mapping out the most energetically favorable reaction pathways.

Several key reaction pathways involving Cobalt(II) Oxide have been investigated computationally. One significant reaction is the oxidation of CoO to form cobalt(II,III) oxide (Co₃O₄). The Gibbs energy change for this reaction (3CoO + 1/2O₂ → Co₃O₄) has been measured and can be represented by temperature-dependent equations. researchgate.net A phase transition in Co₃O₄ around 1120 K affects the thermodynamics of this reaction. researchgate.net The Gibbs' energy of formation of Co₃O₄ from CoO and O₂ can be expressed by the following equations below and above this transition. researchgate.netjst.go.jp

Temperature Range (K)Gibbs Free Energy (ΔG⁰) Equation (J/mol)
730–1080ΔG⁰ = -205,685 + 170.79T
1150–1250ΔG⁰ = -157,235 + 127.53T
Data sourced from experimental measurements using a solid-state galvanic cell. researchgate.netjst.go.jp

Another critical area of study is the reduction of cobalt oxides, which is central to the production of cobalt metal for applications like Fischer-Tropsch synthesis. Thermodynamic analyses have explored the reduction of Co₃O₄, which can proceed via an intermediate CoO step. mdpi.com The spontaneity of these reduction reactions with hydrogen gas (H₂) is indicated by their negative Gibbs free energy values. mdpi.com

Reaction PathwayΔH (kJ/mol) at 25°CΔG (kJ/mol) at 25°CΔH (kJ/mol) at 400°CΔG (kJ/mol) at 400°C
Co₃O₄(s) + H₂(g) → 3CoO(s) + H₂O(g)-45.1-97.2-39.6-82.3
3CoO(s) + 3H₂(g) → 3Co(s) + 3H₂O(g)-12.0-43.2-31.0-0.2
Co₃O₄(s) + 4H₂(g) → 3Co(s) + 4H₂O(g)-57.1-140.4-70.6-82.5
Thermodynamic data for the reduction of cobalt oxides. mdpi.com

Furthermore, DFT calculations have been employed to investigate the electrochemical oxygen reduction reaction (ORR) on the (111) and (100) surfaces of Cobalt(II) Oxide. researchgate.net These studies compare different reaction mechanisms, primarily the associative and dissociative pathways. By calculating the free energy of reaction intermediates, it was determined that the associative mechanism has a smaller Gibbs free energy barrier, making it the more likely pathway for the ORR on both CoO surfaces. researchgate.net Similarly, DFT has been used to model complex catalytic cycles, such as the reduction of carbon dioxide, where a bimetallic mechanism involving cobalt-oxo intermediates was found to be the only low-energy pathway. rsc.org

Adsorption Isotherms and Kinetics Modeling

The performance of Cobalt(II) Oxide in applications such as catalysis and environmental remediation is highly dependent on the adsorption of molecules onto its surface. Adsorption isotherm and kinetic models are theoretical tools used to describe and quantify these surface phenomena. Isotherm models describe the equilibrium state of adsorption, while kinetic models describe the rate at which adsorption occurs.

Adsorption Isotherms

Several models are used to analyze the equilibrium data of adsorption on CoO. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites. The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface. Other models include the Temkin and Dubinin-Radushkevich isotherms.

Studies on the adsorption of various pollutants from aqueous solutions onto CoO have shown that the Langmuir model often provides the best fit for the experimental data. For instance, the adsorption of phenol (B47542) and Eriochrome Black T (EBT) dye on cobalt oxide was well-described by the Langmuir isotherm, suggesting that a monolayer of these molecules forms on the adsorbent surface. hanyang.ac.krugm.ac.id

AdsorbateBest Fit Isotherm ModelCorrelation Coefficient (R²)Implication
PhenolLangmuir0.9975Monolayer adsorption. hanyang.ac.kr
Eriochrome Black T (EBT)Langmuir0.99Favorable, monolayer sorption. ugm.ac.id
Methylene (B1212753) BlueMonolayer with same number of molecules per site (MLTS)N/AAdsorption occurs with the formation of a monolayer. mdpi.com
Radioactive Cobalt(II)Langmuir0.9987Monolayer adsorption. mdpi.com
Summary of isotherm modeling results for adsorption on Cobalt(II) Oxide-based materials.

Adsorption Kinetics

To understand the dynamics of the adsorption process, kinetic data are often fitted to models such as the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites, often associated with physisorption. The pseudo-second-order model assumes the rate-limiting step is chemisorption, involving valence forces or electron exchange between the adsorbent and adsorbate.

In many cases involving Cobalt(II) Oxide, the adsorption process is best described by the pseudo-second-order kinetic model. This was observed for the adsorption of EBT dye, methylene blue, and radioactive cobalt(II). ugm.ac.idmdpi.commdpi.com This suggests that the rate-limiting step is likely a chemical interaction between the adsorbate and the active sites on the CoO surface. However, other studies, such as the adsorption of methyl orange, have reported a better fit with the pseudo-first-order model. jst.org.in

AdsorbateBest Fit Kinetic ModelCorrelation Coefficient (R²)Implication
Eriochrome Black T (EBT)Pseudo-second-order0.99Suggests chemisorption is rate-limiting. ugm.ac.id
Methylene BluePseudo-second-orderN/ADescribes the adsorption behavior well. mdpi.com
Radioactive Cobalt(II)Pseudo-second-order0.9992Suggests chemisorption-dominated process. mdpi.com
Methyl OrangePseudo-first-orderN/ADescribes the adsorption kinetics. jst.org.in
Summary of kinetic modeling results for adsorption on Cobalt(II) Oxide-based materials.

Functional Properties and Research Applications of Cobalt Ii Oxide

Catalysis and Electrocatalysis

Cobalt(II) oxide (CoO), along with its mixed-valence counterpart Cobalt(II,III) oxide (Co3O4), is a subject of intensive research in catalysis and electrocatalysis due to its cost-effectiveness, high activity, and stability. scilit.commdpi.com These oxides are particularly noted for their role in critical energy and environmental reactions. mdpi.comosti.gov Nanostructuring of cobalt oxides has been a key strategy to enhance their catalytic performance by increasing the active surface area and exposing more reactive sites. nih.govd-nb.info The catalytic prowess of these materials stems from the ability of cobalt to exist in multiple oxidation states (Co²⁺, Co³⁺, Co⁴⁺), which facilitates redox reactions central to many catalytic cycles. csic.esacs.org

Oxygen Evolution Reaction (OER) Catalysis

Cobalt oxides are recognized as highly efficient, non-precious metal catalysts for the oxygen evolution reaction (OER), a crucial process in water electrolysis for hydrogen production and in rechargeable metal-air batteries. scilit.comosti.govcsic.es The activity of cobalt oxide is often associated with the in-situ formation of cobalt oxyhydroxide (CoOOH) on the catalyst surface under OER conditions, which is believed to be the active species. uzh.ch Heterostructures of CoO and Co3O4 have demonstrated enhanced OER performance compared to the individual oxides. acs.org

Research has shown that the morphology and structure of the cobalt oxide material significantly influence its OER activity. For instance, urchin-like spheres of Co3O4 have been found to exhibit lower overpotentials for water splitting due to their high surface area and ability to easily detach oxygen bubbles. nih.gov In another study, laser-fragmented CoO nanoparticles, which created a defect-rich surface with numerous Co²⁺ sites and oxygen vacancies, showed significantly higher OER activity. d-nb.info To reach a current density of 10 mA cm⁻², these fragmented particles required an overpotential of 369 mV, which was considerably lower than that for conventional CoO (403 mV) and Co3O4 (402 mV). d-nb.info Similarly, heterogeneous CoO/Co3O4 nanostructures achieved a low overpotential of 396 mV at a current density of 10 mA cm⁻² in an acidic environment. acs.org

The introduction of other metals into the cobalt oxide structure can further tune its catalytic properties. A compositionally complex oxide, (Mn₀.₂Fe₀.₂Ni₀.₂Cu₀.₂Zn₀.₂)Co₂O₄, exhibited an exceptionally low overpotential of 260 mV at 10 mA cm⁻² for the OER in alkaline media, with a favorable Tafel slope of 68 mV dec⁻¹. nih.gov

Catalyst MaterialOverpotential (η) @ 10 mA cm⁻²EnvironmentReference
Fragmented CoO (CoO-L)369 mV1M KOH d-nb.info
Conventional CoO403 mV1M KOH d-nb.info
Heterogeneous CoO/Co₃O₄396 mV0.5 M H₂SO₄ acs.org
(Mn₀.₂Fe₀.₂Ni₀.₂Cu₀.₂Zn₀.₂)Co₂O₄260 mVAlkaline nih.gov

Oxygen Reduction Reaction (ORR) Electrocatalysis

The oxygen reduction reaction (ORR) is the cathodic reaction in fuel cells and metal-air batteries, and efficient catalysts are needed to overcome its slow kinetics. osti.gov Cobalt oxides have emerged as promising alternatives to expensive platinum-based catalysts, particularly in alkaline media. mdpi.com The ORR on cobalt-based catalysts can proceed through a direct four-electron pathway, reducing oxygen directly to hydroxide (B78521) ions, which is preferred for energy efficiency. mdpi.comacs.org

Nanostructured cobalt oxides supported on conductive materials like graphene or carbon nanotubes show enhanced ORR performance due to synergistic effects that improve electron transport. mdpi.com For example, N-doped carbon shell-coated Co@CoO nanoparticles displayed excellent ORR activity with an onset potential (E_onset) of 0.92 V vs. RHE and a half-wave potential (E₁/₂) of 0.81 V vs. RHE in 0.1 M KOH, comparable to commercial Pt/C. mdpi.com Similarly, a compositionally complex oxide, (Mn₀.₂Fe₀.₂Ni₀.₂Cu₀.₂Zn₀.₂)Co₂O₄, showed a high onset potential of 0.9 V for the ORR. nih.gov

The catalytic activity for ORR is not limited to pure oxides; cobalt chalcogenides like cobalt selenide (B1212193) (CoSe₂) and cobalt sulfide (B99878) (CoS₂) also exhibit significant ORR activity. mdpi.comacs.orgfigshare.com Asymmetrical dinuclear cobalt(II) porphyrin complexes have also been studied, demonstrating that having two different cobalt sites can significantly improve the electrocatalytic reduction of O₂ to water. rsc.orgrsc.org In these systems, one cobalt site is proposed to bind the oxygen molecule, while the other acts as a Lewis acid to assist in its activation. rsc.orgrsc.org

Catalyst MaterialOnset Potential (E_onset) vs. RHEHalf-wave Potential (E₁/₂) vs. RHEMediumReference
Co@CoO@N–C/C0.92 V0.81 V0.1 M KOH mdpi.com
(Mn₀.₂Fe₀.₂Ni₀.₂Cu₀.₂Zn₀.₂)Co₂O₄0.9 VNot specifiedAlkaline nih.gov
CoS₂ (30.7 nm)0.94 V0.71 V0.1 M KOH mdpi.com
CoSe₂ on CNTs~0.8 VNot specified0.1 M KOH mdpi.com

Water Oxidation Catalysis (WOCs)

Water oxidation is the process of converting water into molecular oxygen, protons, and electrons, a fundamental step in artificial photosynthesis. uzh.chnih.gov Cobalt oxides are among the most promising and robust heterogeneous catalysts for this reaction. nih.govacs.org Mechanistic studies are crucial for designing more efficient catalysts, and research has focused on understanding the O-O bond formation step. batistalab.com

Studies on cobalt-oxide-based catalysts have revealed that the water-oxidation mechanism can be potential-dependent. batistalab.com At lower overpotentials, the reaction tends to proceed through an intramolecular oxygen coupling (I2M) mechanism, where two metal-oxo species interact. batistalab.comfrontiersin.org At higher driving forces (higher potentials), a water nucleophilic attack (WNA) mechanism becomes dominant, where a water molecule attacks a high-valent metal-oxo species. batistalab.comfrontiersin.org The active species in cobalt oxide catalysts are often proposed to be highly oxidized cobalt centers, such as Co(IV). acs.orgnih.gov Molecular cobalt oxide analogues, like the [Co₄O₄] cubane (B1203433) cluster, serve as important models for studying these reaction mechanisms, helping to elucidate the role of specific structural motifs and intermediates. nih.gov

Partial Oxidation Catalysis

Cobalt-based catalysts, including cobalt oxide, are effective for the partial oxidation of light hydrocarbons, particularly methane (B114726), to produce synthesis gas (syngas), a mixture of carbon monoxide and hydrogen. google.comdoi.org This process is a key technology for converting natural gas into valuable chemicals and liquid fuels. Cobalt catalysts are valued for maintaining high activity and selectivity under the demanding conditions of high temperature, high pressure, and high gas space velocities. google.com

Cobalt oxide on supports like alumina (B75360) (Al₂O₃) or ZSM-5 is commonly used. doi.orgmurdoch.edu.au For instance, cobalt loaded on a ZSM-5 zeolite support has been shown to catalyze the partial oxidation of methane using nitrous oxide (N₂O) as the oxidant, successfully producing syngas. murdoch.edu.au In this system, isolated Co²⁺ sites within the zeolite structure are proposed to be the active centers for H₂ formation. murdoch.edu.au The performance of these catalysts can be influenced by the addition of other metal oxides. While adding nickel has been shown to improve stability and yields in some cases, modifiers like molybdenum or tungsten oxides can be detrimental to catalyst performance by forming mixed oxides that reduce the active cobalt metal surface area. doi.org

Transesterification Reactions for Green Fuel Synthesis

Cobalt oxide is also explored as a heterogeneous catalyst for transesterification reactions, a core process in the production of biodiesel from vegetable oils or other biomass-derived lipids. lidsen.comlidsen.comresearchgate.net Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, making the process more economical and environmentally friendly. lidsen.com

While not as widely used as some other oxides, cobalt oxide possesses good basicity and high catalytic activity. lidsen.comlidsen.com Research has shown that mixed-metal oxides containing cobalt can be particularly effective. A study using cobalt-nickel mixed oxide catalysts for biodiesel production from Citrullus colocynthis oil found that a specific ratio of Co:Ni (33:67) gave the highest biodiesel yield of 90%. lidsen.comlidsen.com The optimal conditions for this reaction were a temperature of 65°C, a methanol-to-oil molar ratio of 9:1, a reaction time of 2.5 hours, and a catalyst loading of 3.5 wt%. lidsen.comlidsen.com The synergy between nickel, which enhances hydrogenation activity, and cobalt, which contributes to oxidation-reduction properties, makes the mixed oxide catalyst highly effective for transesterification. lidsen.com

Photocatalytic Applications

Cobalt(II) oxide and its related form, Co3O4, are p-type semiconductors with a narrow band gap, which allows them to absorb visible light, making them suitable for photocatalytic applications. ijacskros.commdpi.com Their primary use in this area is the degradation of organic pollutants, such as industrial dyes, in wastewater. mdpi.comresearchgate.netnih.gov The photocatalytic mechanism involves the generation of electron-hole pairs upon light absorption. ijacskros.com These charge carriers then react with water and oxygen to produce highly reactive species, like hydroxyl radicals (•OH), which oxidize and break down the organic pollutant molecules. ijacskros.comepjap.org

The efficiency of cobalt oxide nanoparticles in photocatalysis is influenced by their size, crystallinity, and surface area. ijacskros.comnih.gov For example, CoO nanoflowers have been used for the degradation of methyl violet dye under direct sunlight. ijacskros.com In another study, Co3O4 nanoparticles synthesized via a green method using plant extracts degraded 90% of methylene (B1212753) blue dye under visible light. mdpi.com Another report showed that Co3O4 nanocapsules achieved 99% degradation of methylene blue in 90 minutes under UV irradiation. epjap.org The performance can be further enhanced by creating composites. A Co3O4–Carbon Quantum Dot (CQD) composite demonstrated 90% degradation of methylene blue within 60 minutes, which was superior to pristine Co3O4. acs.org

CatalystPollutantDegradation EfficiencyTimeLight SourceReference
Green Synthesized Co₃O₄ NPsMethylene Blue90%Not specifiedVisible mdpi.com
Hydrothermally Synthesized Co₃O₄ NPsMethylene Violet92%45 minUV researchgate.net
Hydrothermally Synthesized Co₃O₄ NPsCrystal Violet64%45 minUV researchgate.net
Co₃O₄ NanocapsulesMethylene Blue99%90 minUV epjap.org
Co₃O₄–CQD CompositeMethylene Blue90%60 minUV acs.org
Cobalt Bismuth Oxide (CBO) NanosheetsTetracycline (B611298) (with H₂O₂)66.28%Not specifiedNot specified acs.org

Spintronics and Nanomagnetism

Cobalt(II) Oxide (CoO), in its antiferromagnetic (AFM) state, is a pivotal material in the fields of spintronics and nanomagnetism. Its interaction with ferromagnetic (FM) materials in heterostructures gives rise to unique magnetic phenomena that are foundational for developing advanced spintronic devices.

Exchange Bias Phenomena in Co/CoO Heterostructures

The exchange bias (EB) effect is a cornerstone magnetic phenomenon observed at the interface between a ferromagnet and an antiferromagnet. mdpi.com It manifests as a shift in the magnetic hysteresis loop of the ferromagnetic layer along the magnetic field axis, typically after the material system has been cooled in a magnetic field through the Néel temperature of the antiferromagnet. researchgate.net The Co/CoO system has historically been a model for studying this effect. researchgate.net

The strength of the exchange bias, quantified by the exchange bias field (HEB), is highly dependent on the physical and structural properties of the heterostructure. In Co/CoO nanostructures, for instance, a reduction in the nanostructure size from 120 nm to 30 nm leads to a significant increase in the bias field, especially for smaller Co thicknesses (around 6-10 nm). researchgate.net This size dependence underscores the critical role of the antiferromagnetic characteristic length in governing the exchange bias. researchgate.net The method of fabrication also plays a role; Co/CoO bilayers formed by the oxidation of a Co layer exhibit stronger interfacial coupling compared to those where Co is deposited on top of CoO. aps.org

Research has explored various geometries and configurations to tune the exchange bias effect.

Core-Shell Nanowires: In Co/CoO core-shell nanowires with a Co core diameter of 15 nm, large exchange bias fields of approximately 0.1 Tesla are observed below 100 K. aps.orgarxiv.org These one-dimensional systems exhibit unique behavior, such as a drop in coercivity at the onset of exchange bias, attributed to superparamagnetic fluctuations in the CoO shell. aps.orgarxiv.org

Nanostructured Films: Fabricating CoO/Co multilayers on nanostructured templates can dramatically enhance the exchange bias. For example, using alumina templates with pore diameters between 34 nm and 96 nm resulted in a 12-fold increase in the exchange bias field compared to a continuous film. materialscloud.org

Lattice Matching: The exchange bias properties of Co/CoO core/shell nanoparticles can be optimized by embedding them in a matrix with a similar lattice parameter. When 5 nm Co/CoO nanoparticles were dispersed in a CuxO matrix, which has a small lattice mismatch with CoO, extremely large exchange bias fields (HE = 7780 Oe) and coercivity (HC = 6950 Oe) were achieved. acs.org This is attributed to the structural stabilization of the CoO shell and an increase in uncompensated moments at the interface. acs.org

The ability to manipulate the exchange bias with external stimuli is crucial for device applications. Strain, induced piezoelectrically in a Co/CoO bilayer deposited on a BaTiO3 substrate, has been shown to tune the exchange bias field. aps.org This control is achieved by altering the magnetic anisotropy of the Co layer, which in turn modifies the magnetization orientation at the Co/CoO interface. aps.org This can lead to a weakening of the exchange bias and even a sign change from negative to positive. aps.org

Research Findings on Exchange Bias in Co/CoO Heterostructures
HeterostructureKey FindingObserved Exchange Bias Field (HEB)Reference
Flexible Co/CoO thin filmsDemonstrated large and robust EB effect suitable for wearable devices.Up to 6172 Oe at low temperatures researchgate.net
Co/CoO core-shell nanowiresLarge EB fields observed below ~100 K, accompanied by a coercivity drop.~0.1 T (1000 Oe) aps.orgarxiv.org
Co/CoO/Co trilayerBottom interface (oxidized Co) showed stronger coupling than the top (deposited Co).Not specified aps.org
CoO/Co on nanostructured alumina12-fold increase in HEB compared to non-patterned film.Not specified materialscloud.org
Co/CoO nanoparticles in CuxO matrixLattice matching enhanced EB significantly.7780 Oe acs.org

Spin-Orbit Torque (SOT) Generation and Manipulation

Spin-orbit torque (SOT) is a phenomenon that allows for the efficient manipulation of magnetization in spintronic devices, offering a path to low-power memory and logic technologies. researchgate.netacs.org In heterostructures, SOT arises from spin-orbit coupling, which converts a charge current into a spin current that exerts a torque on the magnetization of an adjacent ferromagnetic layer. aip.org The interface between materials is critical, and the presence of a CoO layer in these structures has been shown to significantly influence SOT generation. researchgate.netaip.org

Research has demonstrated that introducing a thin, insulating CoOx layer at the interface of a heavy metal/ferromagnet heterostructure, such as Pt/Co, can dramatically enhance the SOT efficiency. researchgate.netarxiv.org

Interfacial Oxidation: Partial oxidation of the cobalt layer in a Co/Pt structure leads to a several-fold increase in the damping-like SOT efficiency and a nearly order-of-magnitude increase in the field-like SOT efficiency. researchgate.net This enhancement occurs despite the insulating nature of the CoOx layer and is attributed to the strong spin-orbit coupling at the Pt/CoOx interface. arxiv.org

Competing Torques: In Co/CoO/Pt structures, the insertion of the CoO layer can lead to a sign reversal of the SOT efficiency, which suggests that the CoO/Pt interface generates a competing torque. aps.org This anomalous torque is attributed to the orbital Rashba-Edelstein effect (OREE) at the Pt/Co-O interface, where an applied current induces an accumulation of orbital angular momentum that then torques the adjacent magnetic layer. aps.org

Voltage Control: The SOT efficiency can be actively tuned by applying a gate voltage. In Pt/Co/HfOx heterostructures, voltage-induced migration of oxygen ions at the Co/HfOx interface modifies the oxidation state of the cobalt and thus modulates the SOT strength. aip.orgresearchgate.net This demonstrates a method for electrical control over the charge-to-spin conversion efficiency.

These findings indicate that interfacial engineering through oxidation is a highly effective method for controlling and enhancing SOT in magnetic heterostructures, moving beyond reliance on the bulk properties of heavy metals. aip.orgaip.org

Magnetic Anisotropy and Magnetic Domain Evolution

Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a key parameter in spintronic devices as it determines the stable orientation of magnetization. The CoO layer in heterostructures can induce significant changes in the magnetic anisotropy of the adjacent ferromagnetic layer.

Perpendicular Magnetic Anisotropy (PMA): In Co/CoO/Co structures, a perpendicular magnetic anisotropy can be induced in the top Co layer, while the bottom layer remains with an in-plane magnetization. researchgate.net This effect is linked to the preferential growth orientation of the top Co layer on the oxidized surface. researchgate.net Nanostructuring CoO/Co multilayer films can also trigger a change from in-plane to out-of-plane magnetic anisotropy. materialscloud.org

Unidirectional and Uniaxial Anisotropy: The exchange interaction at the Co/CoO interface can impose a unidirectional magnetic anisotropy on the ferromagnetic layer. aip.org This anisotropy can appear with a CoO thickness as small as ~0.25 nm. aip.org In other systems, like CoO/Fe interfaces, a weak in-plane uniaxial magnetic anisotropy can develop, breaking the four-fold symmetry of the iron layer. aip.org

The evolution of magnetic domains during magnetization reversal provides insight into the underlying magnetic interactions. In Co/CoO systems, the reversal mechanism is often asymmetric.

Domain Wall Motion and Rotation: Studies on Co/CoO films have shown that magnetization reversal can be dominated by domain wall motion along the easy axis, while along the hard axis, it involves both domain wall motion and domain rotation at different temperatures. researchgate.net

Influence of Patterning: Patterning a Co/CoO film into micro-sized dots increases both the coercive and exchange bias fields. epj.org The asymmetry in the magnetization reversal mechanism also changes with the lateral confinement and shape anisotropy of the dots. epj.org

Field-Dependent Domain Switching: In epitaxial Fe/CoO bilayers, the energy barrier for antiferromagnetic domain switching in the CoO layer decreases at larger applied magnetic fields. nimte.ac.cn Micromagnetic simulations suggest this is due to the formation of a spiral domain wall in the ferromagnetic Fe layer during its reversal. nimte.ac.cn

Applications in Flexible Spintronic Devices

The development of flexible electronics has spurred research into integrating spintronic functionalities onto non-rigid substrates. The robustness of the magnetic properties of CoO heterostructures under mechanical stress is critical for these applications.

Research has successfully demonstrated that Co/CoO thin films grown on flexible substrates can exhibit a large and robust exchange bias effect, which is crucial for wearable spintronic devices. researchgate.net An exchange bias field as high as 6172 Oe has been reported at low temperatures on a flexible substrate. researchgate.net The strain-dependent coercivity and exchange bias observed in these flexible films open up possibilities for strain-tunable magnetic devices. researchgate.net

The viability of using such materials is further supported by the successful fabrication of magnetic tunnel junctions (MTJs) and nano-sized domain-wall conduits on flexible Kapton substrates. nanogune.eu These devices show outstanding integrity and robustness upon mechanical bending, with Co/Al2O3/NiFe junctions maintaining high tunneling magnetoresistance ratios even when bent to a small radius. nanogune.eu Furthermore, studies on Pt/Co multilayers on flexible substrates confirm that strong perpendicular magnetic anisotropy can be maintained, which is essential for high-density data storage. scichina.com These findings establish that cobalt oxide-based heterostructures are promising candidates for the development of low-cost, flexible spintronic applications. nanogune.euscichina.com

Electrochemical Energy Storage Materials

Anode Materials for Lithium-Ion Batteries

Cobalt(II) Oxide is being extensively investigated as a high-capacity anode material for next-generation lithium-ion batteries (LIBs). researchgate.net Unlike conventional graphite (B72142) anodes, which rely on an intercalation mechanism, CoO operates on a conversion reaction mechanism:

CoO + 2Li+ + 2e- ↔ Co + Li2O

This reaction offers a high theoretical specific capacity. However, the practical application of CoO has been hindered by challenges such as poor electrical conductivity and significant volume changes during the lithiation/delithiation cycles, which can lead to rapid capacity degradation. mdpi.comscilit.com

To overcome these limitations, research has focused on nanostructuring and creating composite materials.

Nanostructuring: The reactivity and stability of CoO electrodes are attributed to the formation of nanosized products during lithiation. researchgate.net Using nanosized CoO particles can improve reaction kinetics and accommodate the strain from volume changes.

3D Architectures: Creating 3D composite electrodes, such as CoO grown on 3D carbon microelectrodes, provides efficient electron-conducting pathways and facilitates Li-ion diffusion. researchgate.net Such a 3D composite delivered a discharge capacity of 913 mAh g⁻¹ at 100 mA g⁻¹ after 200 cycles. researchgate.net

The performance of cobalt oxide-based anodes can vary significantly depending on the synthesis method and the specific composite structure.

Electrochemical Performance of Cobalt Oxide-Based Anodes in Lithium-Ion Batteries
Anode MaterialKey Performance MetricCurrent DensityReference
CoO electrodeStable reversible capacity of ~300 mAh g−1 after 30 cycles.Not specified researchgate.net
3D CoO/graphite compositeDischarge capacity of 913 mAh g−1 after 200 cycles.100 mA g−1 researchgate.net
Co3O4-carbon nanosheet hybridReversible capacity of ~970 mAh g−1 after 500 cycles.1 A g−1 acs.org
Co3O4@C microspheresDischarge capacity of 1557.4 mAh g−1 after 200 cycles.0.1 C (~89 mA g−1) scilit.combohrium.com
Nanoscale Co3O4 powderSpecific capacity of 1060 mAh g−1 after 100 cycles.100 mA g−1 beilstein-journals.org

It is noteworthy that while many studies focus on Co3O4, the fundamental conversion reaction involving the Co2+ state is the key mechanism for lithium storage. Research on CoO electrodes demonstrates stable, albeit lower, reversible capacities, highlighting the importance of the nanoscale interaction between the formed cobalt metal and the Li2O matrix for cyclability. researchgate.net

Materials for Supercapacitors and Pseudocapacitors

Cobalt(II) Oxide (CoO) and its composites are considered highly promising materials for supercapacitor electrodes due to their exceptional theoretical specific capacitance, which can be as high as 3560 F/g. acs.org This high capacitance stems from fast and reversible Faradaic redox reactions at the electrode surface, a characteristic of pseudocapacitive materials. royalsocietypublishing.orgrsc.org The electrochemical performance of cobalt oxide is significantly influenced by its morphology, surface area, and pore size distribution. acs.orgacs.org

Research has focused on developing nanostructured cobalt oxides to maximize the electroactive surface area and enhance ion transport. acs.orgresearchgate.net Various morphologies such as nanowires, nanofibers, nanotubes, and porous nanostructures have been synthesized. acs.orgacs.org For instance, CoOₓ nanowires synthesized at a controlled hydrothermal temperature of 130°C exhibited a high gravimetric specific capacity of 1424.8 C/g (equivalent to 3562.5 F/g) at a current density of 1 A/g. acs.org This superior performance was attributed to a large specific surface area (66.64 m² g⁻¹), optimal mesopore distribution, and a favorable aspect ratio for ion and electron transport. acs.org Similarly, Co₃O₄ nano-cubic structures prepared with a 1:1 molar ratio of cobalt nitrate (B79036) to potassium hydroxide achieved a high specific capacity of 825 ± 3 F/g at 1 A/g and demonstrated excellent cycle stability, retaining 88% of their capacity after 10,000 cycles. researchgate.net

Table 1: Performance of Cobalt(II) Oxide-Based Supercapacitor Electrodes

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Cycle StabilityReference
CoOₓ Nanowires3562.5192.72% retention after 5000 cycles acs.org
Co₃O₄ Nano-cubes (COK 11)825 ± 3188% retention after 10,000 cycles researchgate.net
Co₃O₄/PPy Nanocomposite2223Not SpecifiedNot Specified royalsocietypublishing.org
Co₃O₄@N-MWCNT Composite~2250.5Excellent rsc.org
Biogenic Co₃O₄ NPs214295% retention after 4000 cycles royalsocietypublishing.org
Co₃O₄ (SCS)688.31Not Specified acs.org

Role in Rechargeable Zn-air Flow Batteries

Cobalt(II) Oxide is a critical component in the advancement of rechargeable zinc-air batteries (ZABs), which are a promising alternative to lithium-ion technology due to their high energy density, low cost, and enhanced safety. rsc.org The primary challenge in making ZABs rechargeable lies in the slow kinetics of the two key electrochemical reactions: the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charging. rsc.org Cobalt oxide serves as a highly efficient and cost-effective bifunctional electrocatalyst that can accelerate both ORR and OER. rsc.org

Research has shown that creating defects, such as oxygen vacancies, in the cobalt oxide structure is a key strategy for enhancing its catalytic activity. rsc.org These vacancies provide abundant active sites for the reversible adsorption of oxygen, which is crucial for both the ORR and OER processes. rsc.org For example, CoO nanosheets with a high concentration of oxygen vacancies, created through a simple heat treatment, have demonstrated excellent bifunctional catalytic performance. rsc.org When used as an air electrode catalyst in a rechargeable Zn-air flow battery, these modified nanosheets enabled a record-breaking cycle life of over 1,000 hours with almost no change in voltage. rsc.org

Hybrid battery systems that leverage the properties of cobalt oxide are also being developed. One such system combines a Zn–Co₃O₄₋ₓ battery with a Zn–air battery. The introduction of oxygen vacancies into the cobalt oxide not only promotes its own reversible redox reactions but also improves its ORR/OER performance, leading to a hybrid battery with both high power density (3200 W·kg⁻¹) and high energy density (1060 Wh·kg⁻¹). Furthermore, cobalt oxide nanoparticles embedded in nitrogen-doped graphene have been shown to be effective ORR catalysts, with a Zn-air battery using this material generating a high specific capacity of 815.6 mA h g⁻¹.

Table 2: Performance of Cobalt(II) Oxide Catalysts in Zn-air Batteries

Catalyst MaterialKey Performance MetricValueReference
CoO Nanosheets with Oxygen VacanciesCycle Life> 1,000 hours rsc.org
Co₃O₄₋ₓ (Oxygen Vacancies) Hybrid BatteryEnergy Density1060 Wh·kg⁻¹
Co₃O₄₋ₓ (Oxygen Vacancies) Hybrid BatteryPower Density3200 W·kg⁻¹
CoO/Nitrogen-Doped Graphene (CoO/NG)Specific Capacity815.6 mA h g⁻¹

Electrode/Electrolyte Interfacial Studies in Energy Devices

Understanding the complex physicochemical processes occurring at the interface between a cobalt oxide electrode and the electrolyte is crucial for optimizing the performance and stability of energy storage devices. Advanced techniques like scanning electrochemical microscopy (SECM) have been employed to gain fundamental insights into these interfacial phenomena. SECM allows for the mapping of electrochemical activity and the determination of key descriptors such as diffusion coefficients and electron transfer rates at the solid/liquid interface.

Studies on graphene-based hybrids with nanostructured cobalt oxide have revealed the importance of the interplay between the active sites of the graphene, its surface functional groups, and the crystalline cobalt oxide. Electrodeposition methods create molecular and chemical bridges between the cobalt oxide and the graphene substrate, leading to higher electroactivity and faster interfacial diffusion compared to physical deposition.

During the electrochemical cycling of cobalt-based electrodes, the material undergoes dynamic structural and compositional evolution. The charge-discharge process involves the conversion between different cobalt oxidation states, such as Co(II) and Co(III). However, this process can also lead to degradation. For example, in all-solid-state sodium batteries using NaCoO₂ electrodes, the main crystal structure can collapse, forming insulating intermediates like CoOₓ on the electrode surface, which leads to a significant decrease in capacity. Interfacial modification, such as coating the active material with a protective layer, is a key strategy to improve stability. Using additives in the electrolyte can lead to the formation of nanoscale protective layers on both the cathode and anode surfaces, which suppress side reactions and enhance voltage stability and cycle performance, especially at elevated temperatures.

Sensing Applications

Cobalt(II) Oxide nanostructures are widely utilized in the fabrication of highly sensitive and selective electrochemical sensors for a variety of important biological and chemical analytes. Its excellent electrocatalytic activity, chemical stability, and the ease of creating diverse nanostructures make it a prime candidate for non-enzymatic sensors, which offer advantages in stability and cost over traditional enzyme-based sensors.

Electrochemical Sensors for Bio- and Chemical Analytes (e.g., Uric Acid, Glucose, Lactate (B86563), Hydrazine (B178648), Dopamine)

Non-enzymatic sensors based on CoO nanostructures have demonstrated exceptional performance in detecting a range of analytes. The high surface-to-volume ratio and catalytic properties of nanomaterials like CoO puffy balls, nanosheets, and nanoparticles enable direct electro-oxidation or reduction of the target molecule at the electrode surface.

Uric Acid: Porous CoO nanosheets have been used to create an ultrasensitive sensor for uric acid, a key biomarker for several diseases. Using differential pulse voltammetry (DPV), a sensor based on these nanosheets achieved an extremely high sensitivity of 3566.5 µA mM⁻¹ cm⁻² and a detection limit of 12 µM. Similarly, nano-berry shaped Co₃O₄ nanostructures have shown high sensitivity (206 μA mM⁻¹ cm⁻²) and a low limit of detection (~2.4 μM) for uric acid.

Glucose: CoO nanoparticles are effective for non-enzymatic glucose sensing. One sensor, fabricated using a simple chemical bath deposition followed by electrochemical activation, demonstrated a remarkable sensitivity of 33,245 µA mM⁻¹ cm⁻² with a detection limit of 5 µM. Composites, such as ZnO/Co₃O₄/rGO, also show excellent performance, with a reported sensitivity of 1551.38 μA mM⁻¹ cm⁻² and a very low detection limit of 0.043 μM.

Lactate: For lactate detection, a composite of WS₂ nanosheets incorporated with Co₃O₄ on a screen-printed carbon electrode has been developed. This non-enzymatic sensor exhibited a linear range of 50 to 1400 µM and a low detection limit of 6 µM, with excellent selectivity against common interfering species.

Hydrazine: Cobalt oxide is also used for sensing hydrazine, a highly toxic chemical. Nanorod-constructed porous Co₃O₄ nanowires have been shown to be highly sensitive for hydrazine detection. A sensor using NiO–CoO nanowall films reported a very low detection limit of 0.01 μM and a sensitivity of ~33 μA μM⁻¹ cm⁻².

Dopamine (B1211576): As an essential neurotransmitter, the detection of dopamine is crucial for diagnosing neurological disorders. CoO particle composites with multiwalled carbon nanotubes have been used to selectively detect dopamine in the presence of common interferences like ascorbic acid and uric acid. Another sensor using Co₃O₄ nanograins on nitrogen-doped carbon nanofibers displayed high sensitivity over a wide concentration range (0.01 to 100 µM) and an excellent limit of detection of 9 nM.

Table 3: Performance of Cobalt(II) Oxide-Based Electrochemical Sensors

AnalyteElectrode MaterialSensitivityLimit of Detection (LOD)Linear RangeReference
Uric AcidPorous CoO Nanosheets3566.5 µA mM⁻¹ cm⁻²12 µMUp to 800 µM
Uric AcidCo₃O₄ Nano-berries206 µA mM⁻¹ cm⁻²~2.4 µM5–3000 µM
GlucoseElectrochemically Activated CoO33,245 µA mM⁻¹ cm⁻²5 µM0–0.5 mM
GlucoseZnO/Co₃O₄/rGO1551.38 µA mM⁻¹ cm⁻²0.043 µM0.015–10 mM
LactateWS₂/Co₃O₄ NanocompositeNot Specified6 µM50–1400 µM
HydrazineNiO–CoO-Nanowalls~33 µA µM⁻¹ cm⁻²0.01 µMNot Specified
DopamineCo₃O₄@N-Doped Carbon NanofibersNot Specified9 nM0.01–100 µM

Design Principles for High Sensitivity and Selectivity in CoO-based Sensors

The performance of cobalt oxide-based sensors is heavily dependent on the design and modification of the sensing material. Several key principles are employed to enhance sensitivity and selectivity.

One of the most critical strategies is morphological engineering. Creating nanostructures with a high surface-area-to-volume ratio, such as nanofibers, nanosheets, or porous architectures, maximizes the number of active sites available for reaction with the target analyte. This enhanced surface area facilitates greater interaction between the electrode and the analyte, leading to a stronger signal.

Another key principle is the formation of composites. The relatively poor electrical conductivity of cobalt oxide can limit the rate of electron transfer, affecting sensor response time and sensitivity. To overcome this, CoO is often combined with highly conductive materials like carbon nanotubes, graphene, or conducting polymers. royalsocietypublishing.org This not only improves conductivity but also leverages the synergistic effects between the materials to enhance catalytic activity.

Doping or decorating the cobalt oxide nanostructures with other catalytic materials is also a common approach. Transition metal oxides like NiO or noble metals can act as co-catalysts, promoting the specific sensing reaction and improving selectivity towards a particular analyte over potential interferents. For instance, the design of a sensor for ethanol (B145695) involved using p-type Co₃O₄ nanofibers, where the material's inherent properties were harnessed for selective detection. These modifications can tune the electronic structure and reactivity of the sensor surface, making it more favorable for interaction with the target gas or molecule.

Adsorption Studies

Cobalt(II) Oxide and its composites have been investigated as effective adsorbents for the removal of various pollutants from aqueous solutions, including heavy metal ions and organic dyes. The adsorption process is a surface phenomenon, making materials with high specific surface areas, such as nanostructured cobalt oxide, particularly effective. The efficiency of adsorption is influenced by several factors, including the pH of the solution, adsorbent dosage, contact time, and temperature.

The adsorption of heavy metals like Co(II) is strongly dependent on pH. Studies using graphene oxide nanosheets for Co(II) removal showed that adsorption increases significantly as the pH rises from 4.0 to 8.5, with over 95% removal achieved at pH values above 8.5. This is attributed to the changes in the surface charge of the adsorbent and the speciation of the metal ion in solution.

Cobalt oxide nanoparticles have also proven to be efficient in removing organic dyes. For the adsorption of methylene blue, the maximum adsorption capacity was found to increase with temperature, indicating an endothermic process. The experimental adsorption capacity ranged from 313.7 to 408.1 mg/g at temperatures from 30 to 50 °C. Similarly, magnetic cobalt oxide nanoparticles synthesized via a combustion method showed a very high maximum Langmuir adsorption capacity of 238.10 mg/g for malachite green.

Composites of cobalt oxide with other materials can further enhance adsorption capabilities. A composite of CoO loaded onto graphitic carbon nitride (g-C₃N₄) exhibited a high adsorption capacity for the antibiotic tetracycline, reaching a maximum of 391.4 mg/g. The primary mechanism in this case was the complexation of tetracycline with the surface-loaded CoO.

Table 4: Adsorption Capacities of Cobalt(II) Oxide-Based Materials

AdsorbentPollutantMaximum Adsorption Capacity (mg/g)Optimal ConditionsReference
Cobalt Oxide NanoparticlesMethylene Blue408.1T = 50 °C
Magnetic Cobalt Oxide NanoparticlesMalachite Green238.10pH, contact time, dose, temp optimized
7%CoO/g-C₃N₄Tetracycline391.4Not Specified
Cobalt OxidePhenol (B47542)5Optimized pH
Graphene Oxide NanosheetsCobalt(II)>95% RemovalpH > 8.5

Adsorption of Organic Pollutants (e.g., Phenol)

Cobalt oxide-based materials have been investigated as effective adsorbents for the removal of toxic and persistent organic pollutants from aqueous solutions. researchgate.net Phenol, a common pollutant in industrial wastewater, is frequently used as a model compound to evaluate the adsorption performance of these materials. researchgate.netnih.govacs.org

Research has shown that the efficiency of phenol removal is influenced by several factors, including the adsorbent's specific surface area, the pH of the solution, and the initial pollutant concentration. researchgate.netacs.org For instance, a study using synthesized cobalt oxide (Co3O4, a mixed-valence oxide containing Co2+) demonstrated a high phenol removal rate of 98% at an optimal pH of 4. researchgate.netresearch-nexus.net The maximum adsorption capacity in this case was recorded at 8.10 mg of phenol per gram of the adsorbent. researchgate.netresearch-nexus.net In another study, a composite of cobalt oxide on magnesium oxide (CoOx/MgO) showed excellent performance in the catalytic ozonation of phenol wastewater, achieving a 79.8% removal of chemical oxygen demand (COD). nih.govacs.org The high specific surface area of the CoOx/MgO composite, measured at 151.3 m²/g, was a key factor in its high catalytic activity. nih.govacs.org

The adsorption capacity is also dependent on the initial concentration of the pollutant. Studies on CoOx/MgO revealed that as the initial phenol concentration increased from 50 mg/L to 400 mg/L, the COD removal rate decreased from 96.1% to 66.1%. nih.gov This is attributed to the saturation of active adsorption sites on the catalyst surface at higher pollutant concentrations.

Table 1: Research Findings on Phenol Adsorption by Cobalt Oxide-Based Materials

Mechanism of Adsorbate Binding on CoO Surfaces

Understanding the mechanism of how organic pollutants bind to cobalt oxide surfaces is crucial for optimizing adsorbent materials. The interaction between the adsorbate, such as phenol, and the adsorbent surface involves a combination of physical and chemical processes. researchgate.netrsc.orgmdpi.com

Theoretical and experimental studies have provided insights into these binding mechanisms. Advanced techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to model the interactions at the molecular level. researchgate.netresearch-nexus.net For the adsorption of phenol on cobalt oxide, DFT calculations have confirmed that chemisorption plays a dominant role. researchgate.netresearch-nexus.net Chemisorption involves the formation of a chemical bond between the phenol molecule and the cobalt oxide surface.

The surface chemistry of cobalt oxide is a key determinant of its adsorptive properties. The presence of surface hydroxyl groups (-OH) can facilitate binding. scispace.comresearchgate.net Water molecules can interact with the CoO surface, in some cases dissociating to form these hydroxyl groups, which can then act as active sites for binding pollutants through mechanisms like hydrogen bonding. scispace.compan.pl

Several specific interaction mechanisms have been proposed for phenol adsorption on oxide surfaces:

Chemisorption: As indicated by DFT studies, this involves direct chemical bond formation between the pollutant and the adsorbent surface. research-nexus.net

Hydrogen Bonding: The hydroxyl group of the phenol molecule can form hydrogen bonds with oxygen atoms or hydroxyl groups on the cobalt oxide surface. research-nexus.netpan.pl MD simulations have suggested that water-bridged hydrogen bonds can enhance the interaction between phenol and the Co3O4 surface. researchgate.netresearch-nexus.net

π-π Interactions: The aromatic ring of the phenol molecule can engage in π-π stacking interactions with the surface, a mechanism often cited for carbon-based adsorbents but also considered for metal oxides. rsc.orgmdpi.com

The electronic structure of the transition metal oxide also plays a fundamental role. The energy levels of the cobalt d-orbitals influence the strength of the adsorption bond. pnas.org The interaction involves the coupling of the adsorbate's valence levels with the metal's d-states, leading to the formation of bonding and anti-bonding orbitals. pnas.org

Table 2: Chemical Compounds Mentioned

Doping and Composite Strategies in Cobalt Ii Oxide Research

Metal Doping of CoO

The introduction of metal dopants into the cobalt(II) oxide (CoO) lattice is a widely explored strategy to tailor its physicochemical properties for various applications, particularly in catalysis and ceramics. By substituting cobalt ions with other metal cations, it is possible to modify the electronic structure, create defects, alter grain size, and enhance catalytic activity and stability. d-nb.infokoreascience.kr This section details the effects of various metal dopants on CoO.

Effects of Nickel (Ni) Doping on Catalytic Performance

Nickel (Ni) doping has been shown to significantly influence the catalytic properties of cobalt-based oxides. Incorporating Ni into the CoO lattice can enhance performance in reactions like the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). Research on Ni-doped rock salt structured CoO (NiₓCo₁₋ₓO) revealed that Ni₀.₃Co₀.₇O exhibited superior OER activity, which was attributed to the tuning of e₉ electrons. iucr.org The catalytic activity for both OER and ORR was found to increase with Ni doping concentration up to 30% and then decrease with higher concentrations. iucr.org

The introduction of Ni can also lead to morphological and structural changes. In one study, Ni doping in CuCoO₂ nanosheets reduced the grain size and created a more porous structure, which increased the catalytic activity area and improved electrical conductivity, thereby enhancing OER performance. Similarly, studies on Ni-doped Co₃O₄ nanoparticles have shown that increasing Ni concentration can lead to smaller particle sizes and the formation of NiCo₂O₄/CoO heterostructures. nitrkl.ac.in This alteration in particle size and phase composition is a key factor in modifying the catalytic behavior. nitrkl.ac.inscispace.com

Table 1: Effects of Nickel (Ni) Doping on Cobalt Oxide Catalysts

Doped System Ni Concentration Key Finding Application
NiₓCo₁₋ₓO x = 0.3 Superior OER activity due to optimized e₉ electron configuration. iucr.org Electrocatalysis
Ni-doped CuCoO₂ 5 at% Reduced grain size, increased porosity, and enhanced OER performance. Electrocatalysis
Ni-doped Co₃O₄ 3 wt% Achieved a maximum specific capacitance of 347 F/g. asianpubs.org Supercapacitors
Ni-doped Co(OH)₂ Not specified Enhanced electrical conductivity, durability, and catalytic activity. nih.gov Energy Storage
Niₓ@CoO@ZIF-67 10% Highest catalytic conversion (90%) for ring-opening polymerization of L-lactide. researchgate.net Polymer Synthesis

Influence of Platinum (Pt) Doping on OER Activity and Electronic Structure

Platinum (Pt) doping is another strategy investigated for enhancing the electrocatalytic performance of cobalt oxides, particularly for the Oxygen Evolution Reaction (OER). Studies on Pt-doped cobalt oxide (specifically PtₓCo₃₋ₓO₄) have shown that the introduction of Pt can modify the surface chemistry and electronic structure, thereby influencing OER activity. d-nb.info

Research indicates that the oxidation state of the platinum dopant is crucial. For instance, in Pt-doped La₁₋ₓSrₓCoO₃ (LSPtCO) perovskites, Pt⁴⁺ was identified as the active center for the OER, showing significantly higher activity compared to undoped material or material with Pt in a zero oxidation state. acs.org This suggests that a high oxidation state of Pt is favorable for OER catalysis. acs.org

Zinc (Zn), Titanium (Ti), Lanthanum (La), and Copper (Cu) Doping Effects

Zinc (Zn): Doping with zinc has been noted to improve the thermal stability of the cobalt oxide spinel's core structure. d-nb.info

Titanium (Ti): Research on materials combining titanium and cobalt oxides often focuses on doping titanium dioxide (TiO₂) with cobalt. ceramic-science.com However, studies on ternary oxides like Ti₀.₇Ru₀.₃₋ₓCoₓO₂ show that incorporating cobalt affects the microstructure, leading to smaller grain sizes (10 nm compared to 20 nm in undoped samples) and a higher density of micro-cracks in the coating. nitrkl.ac.in This alteration in grain size and morphology suggests that Ti doping in CoO could similarly influence its structural properties. In (Ti,Co)Oₓ thin films, increasing the cobalt content was found to decrease the optical band gap energy from 3.13 eV to 1.71 eV. ceramic-science.com

Lanthanum (La): Trace doping of cobalt oxide with lanthanum (La) has been shown to significantly improve its catalytic activity for CO oxidation. The primary reason is that the La dopant increases the concentration of Co³⁺ on the catalyst surface, which is the main active species for this reaction. Furthermore, La doping enhances the water resistance and catalytic stability of Co₃O₄ under humid conditions by reducing the amount of surface hydroxyl groups. In composite catalysts like La-doped Pt-CoO/Al₂O₃, the introduction of La, in the form of La₂O₃, plays a dual role by suppressing carbonate formation on active sites and modifying the electronic structure of Pt, leading to outstanding activity in moisture-rich environments.

Copper (Cu): The introduction of copper (Cu) into cobalt oxide can lead to the formation of CuₓCo₃₋ₓO₄ spinel oxides. At low concentrations, a monophasic spinel is typically formed. However, when the copper content is high, a separate copper oxide (CuO) phase can segregate at the surface. Cu-doped CoO nanorods have demonstrated enhanced performance as anodes in lithium-ion batteries. ceramic-science.com Research on Cu-doped manganese oxides has shown enhanced catalytic capacity for CO oxidation, suggesting a similar positive influence could be expected in cobalt oxides.

Doping for Enhanced Sintering Ability and Microstructural Control in Ceramics

Doping is a well-established method for improving the sintering process and controlling the final microstructure of ceramics. Adding small amounts of dopants can lower the required sintering temperature, increase densification, and control grain size.

Cobalt oxide itself is often used as a sintering aid in other ceramic systems. For example, adding CoO to gadolinium-doped ceria (GDC) greatly enhances its sinterability at lower temperatures, allowing for over 98% relative density to be achieved at 1000°C. iucr.org This is attributed to the formation of liquid films at the grain boundaries, which facilitates particle rearrangement and migration during sintering. iucr.org Similarly, CoO doping has been found to increase the densification of samarium-doped ceria and alumina (B75360) ceramics. preprints.org

Conversely, doping CoO with other elements can control its own ceramic properties. In impure or alloyed CoO, subgrain formation occurs at different temperatures and pressures compared to pure CoO, indicating that dopants influence microstructural development. d-nb.info Doping layered sodium cobaltite (B72492) ceramics with various metal oxides (such as Cr, Ni, Zn, W, and Bi) has been shown to increase the grain size and improve the crystallographic orientation (texturing) of the ceramic. acs.org This control over grain size and microstructure is vital for optimizing the functional properties of the ceramic, such as its thermoelectric performance. d-nb.info

Non-Metal Doping of CoO

The incorporation of non-metal elements into the CoO lattice offers an alternative route to modify its fundamental properties. This approach can induce significant changes in the electronic, optical, and magnetic characteristics of the material.

Sulphur (S) Doping and its Impact on Electronic, Optical, and Magnetic Properties

Sulphur (S) doping in cobalt oxide has been investigated as a method to tune its material properties for applications in areas like photovoltaics and electrocatalysis. ceramic-science.com Theoretical and experimental studies show that substituting oxygen with sulphur significantly alters the material's fundamental characteristics.

Electronic Properties: A primary effect of sulphur doping is the reduction of the electronic energy band gap. ceramic-science.com Density functional theory (DFT) studies on S-doped CoO (CoO₁₋ₓSₓ) show that as the sulphur concentration increases, the energy gap narrows. ceramic-science.com This modification of the electronic band structure is attributed to the hybridization between Co-3p, O-2p, and S-2p orbitals. ceramic-science.com The narrowed band gap can enhance the material's performance in applications that rely on electron transport.

Optical Properties: The change in electronic structure directly impacts the optical properties. The lowering of the energy gap enhances the absorption of light in the visible region of the solar spectrum. ceramic-science.com This makes sulphur-doped CoO more suitable for photovoltaic and photocatalytic applications compared to pure CoO, which has limited absorption of visible light. ceramic-science.com Studies have also reported on the calculation of the refractive index, extinction coefficient, and optical conductivity of S-doped Co₃O₄ thin films.

Magnetic Properties: Investigations into the magnetic properties of sulphur-doped CoO reveal that the material maintains an antiferromagnetic ground state, similar to pure CoO. ceramic-science.com However, sulphur doping in other cobalt-based systems, such as cobalt ferrite (B1171679), has been shown to significantly enhance magnetic properties, with saturation magnetization values reaching as high as 81 emu g⁻¹.

Table 2: Impact of Sulphur (S) Doping on CoO Properties (DFT+U Study)

S Doping Concentration (x) in CoO₁₋ₓSₓ Predicted Energy Gap (GGA+U) Key Optical Effect Magnetic State
0 (Pristine) ~1.63 eV ceramic-science.com Limited visible light absorption. ceramic-science.com Antiferromagnetic ceramic-science.com
0.125 ~1.65 eV ceramic-science.com Enhanced absorption in the visible regime. ceramic-science.com Antiferromagnetic ceramic-science.com
0.25 Not specified sequentially ceramic-science.com Enhanced absorption in the visible regime. ceramic-science.com Antiferromagnetic ceramic-science.com
0.375 Not specified sequentially ceramic-science.com Enhanced absorption in the visible regime. ceramic-science.com Antiferromagnetic ceramic-science.com
0.5 Not specified sequentially ceramic-science.com Highest absorption in the visible region among tested concentrations. ceramic-science.com Antiferromagnetic ceramic-science.com

CoO-Based Composite Materials

The development of composite materials incorporating cobalt(II) oxide (CoO) is a significant area of research, aiming to enhance and tailor material properties for a variety of applications. By combining CoO with other materials, such as polymers, carbon nanostructures, and other metal oxides, researchers can create novel composites with synergistic or enhanced functionalities. These strategies are pivotal in overcoming the limitations of single-component materials and unlocking new technological possibilities.

Polymer-Cobalt Oxide Composites (e.g., Polythiophene-CoO, PMMA-CoO)

The integration of cobalt oxide into polymer matrices offers a versatile approach to creating materials with combined properties of both components. These composites can exhibit unique electrical, optical, and thermal characteristics.

Polythiophene-Cobalt Oxide (PTh-CoO) Composites:

Polythiophene (PTh) is a conducting polymer known for its stability and tunable conductivity. jacsdirectory.com When combined with CoO nanoparticles, the resulting composites show interesting semiconducting behavior. In one study, PTh-CoO composites were prepared by mechanically mixing synthesized PTh with analytical grade CoO in various amounts. jacsdirectory.com X-ray diffraction (XRD) analysis confirmed the incorporation of CoO into the PTh matrix, with estimated grain sizes of a few nanometers. jacsdirectory.com Scanning electron microscopy (SEM) images revealed nano-sized grains and some tubular structures within the composites. jacsdirectory.com

The electrical conductivity of these composites was investigated as a function of temperature, revealing their semiconducting nature. jacsdirectory.com The activation energy for conduction was found to decrease as the content of CoO in the composite increased. jacsdirectory.com This behavior is analyzed using the small polaron hopping model, which describes the movement of charge carriers in such materials. jacsdirectory.com The density of states of charge carriers at the Fermi level was also determined from these studies. jacsdirectory.com

Table 1: Properties of Polythiophene-Cobalt Oxide (PTh-CoO) Composites

Property Observation Source
Synthesis Method Mechanical mixing of Polythiophene (PTh) and Cobalt Oxide (CoO). jacsdirectory.com
Structure Incorporation of CoO with PTh confirmed by XRD. Nano-sized grains and tubular structures observed via SEM. jacsdirectory.com
Electrical Behavior Semiconducting nature, with conductivity changes dependent on temperature. jacsdirectory.com

Poly(methyl methacrylate)-Cobalt Oxide (PMMA-CoO) Composites:

Poly(methyl methacrylate) (PMMA) is a transparent thermoplastic polymer widely used as a matrix for nanocomposites due to its excellent optical properties, mechanical stability, and low cost. mdpi.comrsc.org Composites of PMMA with cobalt oxide nanoparticles have been investigated for their dielectric properties. dntb.gov.ua Studies on similar systems, such as PMMA reinforced with zinc oxide (ZnO) or magnesium oxide (MgO), have shown that the incorporation of metal oxide nanoparticles can significantly enhance the dielectric permittivity of the polymer matrix. mdpi.comrsc.org For instance, the dielectric constant of PMMA composites filled with SiO2@MgO core-shell nanoparticles was found to increase with higher filler content. rsc.org While specific data for PMMA-CoO is less prevalent in the provided context, the principles observed in other PMMA-metal oxide composites suggest a similar potential for tuning the dielectric response. mdpi.comdntb.gov.ua

Cobalt Oxide/Carbon Nanotube Composites

The combination of cobalt oxide with carbon nanotubes (CNTs) creates composite materials with promising applications in energy storage, particularly for supercapacitors and enzyme-free glucose sensors. rsc.orgmdpi.com CNTs offer excellent electrical conductivity, large surface area, and good chemical stability, which can synergistically enhance the performance of cobalt oxide. rsc.org

Several synthesis methods have been employed to create CoO/CNT composites, including wet chemical routes, hydrothermal methods, and solvothermal synthesis in supercritical carbon dioxide. rsc.orgresearchgate.netresearchgate.net These methods aim to achieve a uniform decoration of cobalt oxide nanoparticles on the surface of the CNTs. rsc.orgresearchgate.net

For instance, self-assembled cobalt oxide-multiwall carbon nanotube (MWCNT) composites have been synthesized via a simple wet chemical sol-gel method. rsc.org These composites, when used to fabricate a modified glassy carbon electrode, demonstrated high sensitivity and a low detection limit for enzyme-free glucose sensing. rsc.org Another approach involves the synthesis of Co3O4/CNT nanocomposites using a hydrothermal method, which, after optimization of synthesis conditions, yielded a high specific capacitance of 705 F g⁻¹ at a charging current of 3 A g⁻¹. researchgate.net

Furthermore, metal-organic frameworks (MOFs) have been used as precursors to derive cobalt oxide/carbon nanotube composites. mdpi.com Calcining a MWCNT@ZIF-67 precursor resulted in MWCNTx@Co3O4 composites with a diamond-dodecahedron structure. mdpi.com These composites exhibited a maximum specific capacitance of 206.89 F·g⁻¹ at 1.0 A·g⁻¹ and excellent cycling stability, attributed to the stable porous cobalt oxide frameworks and the conductive carbon nanotubes. mdpi.com

Table 2: Electrochemical Performance of Cobalt Oxide/Carbon Nanotube Composites

Composite Synthesis Method Application Key Finding Source
Co3O4/MWCNT Wet chemical sol-gel Enzyme-free glucose sensor High sensitivity (5089.1 μA mM⁻¹ cm⁻²) and low detection limit (10.42 μM). rsc.org
Co3O4/CNT Hydrothermal Supercapacitor electrode High specific capacitance of 705 F g⁻¹ at 3 A g⁻¹. researchgate.net
MWCNTx@Co3O4 MOF-derived (calcination) Supercapacitor Maximum specific capacitance of 206.89 F·g⁻¹ at 1.0 A·g⁻¹ and 87.2% capacitance retention after 1000 cycles. mdpi.com

Bimagnetic CoO/NiFe2O4 Heterostructured Nanoparticles

Bimagnetic nanoparticles, consisting of different magnetic materials in a core-shell or heterostructured arrangement, are of great interest for applications in magnetic storage media and spintronic devices. aip.orgaip.org The interface between an antiferromagnetic (AFM) material like CoO and a ferrimagnetic (FiM) material like nickel ferrite (NiFe2O4) can lead to unique magnetic phenomena such as exchange bias. aip.org

Novel CoO/NiFe2O4 heterostructured nanocrystals (HNCs) have been synthesized with the aim of tuning their magnetic properties by varying their size, composition, and morphology. aip.orgaip.org In these structures, an AFM CoO core is coated with a FiM NiFe2O4 overlayer. aip.org The synthesis process typically involves multiple steps, such as the thermal decomposition of Co(OH)2 to form the CoO core, followed by thermal evaporation and hydrothermal synthesis for the deposition of the NiFe2O4 overlayer. aip.orgaip.org

Characterization using techniques like X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HR-TEM) confirms the core-overgrowth structure. aip.org Rietveld refinement of XRD data has shown that the CoO core possesses a rocksalt crystal structure, while the NiFe2O4 overgrowth has a spinel structure. aip.org The size of these nanoparticles can range from 10 nm to 24 nm. aip.orgresearchgate.net The enhanced coupling at the AFM-FiM interface, facilitated by a highly crystalline magnetic phase, is crucial for the observed magnetic properties. aip.org

Table 3: Structural and Synthesis Details of CoO/NiFe2O4 Heterostructured Nanoparticles

Property Description Source
Core Material Antiferromagnetic (AFM) Cobalt Oxide (CoO) aip.orgaip.org
Overlayer Material Ferrimagnetic (FiM) Nickel Ferrite (NiFe2O4) aip.orgaip.org
Synthesis of Core Thermal decomposition of Co(OH)2 at 600 °C in an argon atmosphere. aip.orgaip.org
Synthesis of Heterostructure Thermal evaporation followed by hydrothermal synthesis. aip.orgaip.org
Core Crystal Structure Rocksalt (Fd3m) aip.org
Overlayer Crystal Structure Spinel (C12/m1) aip.org

Mixed Metal Oxide Composites (e.g., Co:Ni Mixed Oxides)

Mixed metal oxide composites containing cobalt and nickel oxides have garnered significant attention as electrode materials for energy storage devices and as catalysts. researchgate.netresearchgate.netlidsen.com The combination of these metal oxides can lead to synergistic effects, resulting in enhanced electrochemical performance and catalytic activity compared to the single-component oxides. lidsen.com

These composites can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal routes. researchgate.netlidsen.com For instance, cobalt-nickel mixed oxide catalysts with different Co:Ni ratios have been prepared using a co-precipitation technique for biodiesel synthesis. lidsen.com A Co:Ni ratio of 33:67 was found to give the maximum biodiesel yield of 90%. lidsen.com The synergistic effect between nickel and cobalt in the spinel structure is believed to enhance catalytic activity and stability. lidsen.com

In the context of energy storage, mesoporous NiCo2O4 nanoneedle arrays have been fabricated on nickel foam via a hydrothermal route for supercapacitor applications. researchgate.net Similarly, MnCo2O4.5@NiCo2O4 core-shell nanowire composites have been synthesized using a mild hydrothermal approach. frontiersin.org These double spinel structures exhibit remarkable capacitive performance, with a maximum capacitance of 325 F g⁻¹ and good cycling stability, attributed to their unique architecture. frontiersin.org

Furthermore, composite films of polyaniline (PANI) with mixed oxides of Ni0.6Co2.4O4 have been prepared by incorporating the oxide particles into the polymer matrix during electropolymerization. researchgate.net These composite films showed a significantly higher specific capacity (386.108 F.g⁻¹) compared to pure PANI (164.340 F.g⁻¹), demonstrating the benefit of the mixed oxide inclusion. researchgate.net

Table 4: Performance of Co:Ni Mixed Oxide Composites in Different Applications

Composite Material Synthesis Method Application Key Performance Metric Source
Co:Ni (33:67) Mixed Oxide Co-precipitation Biodiesel Synthesis Catalyst 90% biodiesel yield. lidsen.com
MnCo2O4.5@NiCo2O4 Hydrothermal Supercapacitor Specific capacitance of 325 F g⁻¹; 70.5% retention after 3000 cycles. frontiersin.org
PANI - Ni0.6Co2.4O4 Electropolymerization Supercapacitor Electrode Specific capacity of 386.108 F.g⁻¹. researchgate.net

Surface Chemistry and Interfacial Phenomena of Cobalt Ii Oxide

Surface Reactivity Towards Gaseous Species (O₂, H₂O)

The interaction of the Cobalt(II) Oxide surface with gaseous oxygen (O₂) and water (H₂O) is fundamental to its chemical behavior. The CoO(100) surface is the most stable orientation for the rocksalt structure. scispace.com While bulk CoO is metastable under typical ambient conditions, its surface readily reacts with oxygen. scispace.com

Interaction with Oxygen (O₂): Exposure of the CoO(100) surface to O₂, particularly at elevated temperatures, leads to its oxidation and the formation of a Cobalt(II,III) Oxide (Co₃O₄) spinel layer. scispace.comresearchgate.net This transformation is a key feature of cobalt oxide chemistry. unl.eduresearchgate.netunl.edu Studies using X-ray Photoelectron Spectroscopy (XPS) on O₂-annealed CoO(100) substrates show the growth of a higher binding energy peak in the O 1s spectrum, indicating the presence of a new oxygen species associated with the formation of Co₃O₄. scispace.com The oxidation process is driven by the outward diffusion of cobalt cations, which can result in the formation of pores within the newly formed Co₃O₄ film. researchgate.net This reactivity highlights that Co₃O₄ is the thermodynamically preferred oxide form at room temperature and typical oxygen partial pressures. scispace.com

Interaction with Water (H₂O): The interaction of water with the CoO surface can lead to hydroxylation, although this process often requires sufficient activation energy to dissociate the water molecule. researchgate.netresearchgate.net On CoO(111) films, the interaction with water is generally weak on ordered facets, and at low temperatures (e.g., 200 K), significant adsorption may not occur on these sites. researchgate.net However, defect sites on the surface play a crucial role, readily dissociating water to form strongly bound hydroxyl (OD) species when exposed to deuterium (B1214612) oxide (D₂O). researchgate.net In contrast to some other metal surfaces where water decomposition can be facile, the process on cobalt oxide surfaces can be more complex. acs.org For instance, while some studies suggest hydroxylation is possible even under ultra-high vacuum (UHV) conditions if activation is provided scispace.com, others indicate that the presence of water vapor can decrease the catalytic activity of cobalt oxides in reactions like CO oxidation. acs.org The surface can become hydroxylated upon exposure to moisture, and at higher temperatures, these hydroxides can decompose back to the oxide. aip.org

Surface Hydroxylation Mechanisms

Surface hydroxylation involves the dissociative adsorption of water molecules to form surface hydroxyl (OH) groups. On cobalt oxide surfaces, this process is highly dependent on the surface structure, temperature, and pressure. escholarship.orgacs.org It has been shown that contrary to the belief that a "pressure gap" makes hydroxylation difficult under UHV conditions, it is possible to hydroxylate cobalt monoxide substrates with H₂O when enough activation is available for dissociation. scispace.comunl.eduresearchgate.net

Density functional theory (DFT) studies on the related Co₃O₄(111) surface predict that the surface is likely hydroxylated under most catalytic conditions where water is present as a reactant, product, or impurity. escholarship.orgacs.org At a temperature of 423 K, hydroxylation is predicted to occur readily even at very low water pressures. escholarship.orgacs.org The mechanism involves the breaking of the H-O-H bond, with the resulting H⁺ and OH⁻ species binding to surface oxygen and cobalt ions, respectively. The presence of defect sites, such as step edges or vacancies, significantly facilitates this dissociation. researchgate.net For CoO(111) films, defects show a higher propensity for water dissociation compared to the ordered terraces. researchgate.net The substitution of cobalt ions with more oxophilic elements like Chromium in spinel-type cobalt oxides has been shown to facilitate the adsorption of oxygen species, thereby increasing surface hydroxylation and enhancing electrocatalytic activity. acs.org

Inter-conversion between CoO and Co₃O₄ Stoichiometry at Oxide Surfaces

A hallmark of the cobalt oxide system is the facile and often reversible inter-conversion between the CoO and Co₃O₄ stoichiometries at the surface. unl.eduresearchgate.netunl.edu This transformation is driven by changes in the ambient conditions, such as oxygen partial pressure and temperature. scispace.comresearchgate.net The redox mechanisms connecting the Co²⁺ and Co³⁺ oxidation states are largely responsible for the catalytic success of cobalt oxides. unl.eduresearchgate.netunl.edu

The oxidation of CoO to Co₃O₄ occurs upon exposure to an oxidizing environment. scispace.com Conversely, under reducing conditions, such as heating in a vacuum or exposure to a reducing agent, Co₃O₄ can be reduced back to CoO. researchgate.netnih.gov For example, during operando X-ray diffraction (XRD) studies of CO oxidation, metallic cobalt can be reoxidized, passing through a CoO phase to form Co₃O₄. nih.gov This inter-conversion can occur while the surface remains well-ordered in its long-range structure, despite the significant change in composition. scispace.comresearchgate.netresearchgate.net This structural flexibility is crucial for catalytic processes like the Mars-van Krevelen mechanism, which involves the lattice oxygen in the reaction, leading to a temporary reduction of the catalyst surface, followed by re-oxidation by the gas phase oxidant. nih.gov The transition of the active surface phase from CoO to Co₃O₄ has been observed in situ during CO oxidation catalysis, demonstrating the dynamic nature of the catalyst surface under reaction conditions. rsc.org

The table below summarizes the conditions influencing the surface stoichiometry of cobalt oxide.

ConditionPredominant Surface StoichiometryInfluencing FactorsSupporting Research
High Oxygen Partial Pressure / Annealing in O₂Co₃O₄Temperature, O₂ pressure scispace.com, researchgate.net
Reducing UHV Conditions / Heating in VacuumCoOTemperature, low O₂ pressure nih.gov, researchgate.net
Presence of certain impurities (e.g., Cu)CoOImpurity concentration, temperature unl.edu, bohrium.com

Influence of Surface Impurities on Surface Composition and Stability

Surface impurities can have a profound effect on the chemical composition and stability of the cobalt oxide surface. scispace.comresearchgate.netresearchgate.net Bulk impurities such as sodium (Na), potassium (K), calcium (Ca), and copper (Cu) can segregate to the surface during prolonged heating. unl.edubohrium.com

These impurities can "pin" the surface at a specific stoichiometry, preventing the typical inter-conversion between CoO and Co₃O₄. scispace.comunl.eduresearchgate.netunl.edu For instance, the presence of alkali (Na, K) and calcium impurities on a Co₃O₄(110) surface does not necessarily alter the surface's ability to maintain its spinel structure. unl.edu However, the segregation of copper to the surface has a much more dramatic effect. unl.edubohrium.com

Research has shown that when copper impurities are present on the Co₃O₄(110) surface, the surface becomes reduced to a CoO-like composition. unl.edubohrium.com Crucially, this copper-contaminated surface cannot be fully reoxidized back to Co₃O₄, even with extended annealing in an oxygen atmosphere, as long as the copper remains on the surface. unl.eduresearchgate.net Once the copper is removed, for example by heating to a high enough temperature to cause desorption or diffusion back into the bulk, the surface can be easily reoxidized to Co₃O₄. bohrium.com This indicates that certain impurities can fundamentally alter the redox properties and stability of the cobalt oxide surface, which has significant implications for its catalytic applications where such impurities might act as poisons. unl.edu

The table below details the effects of common impurities on the CoO surface.

ImpuritySourceEffect on SurfaceMethod of RemovalSupporting Research
Sodium (Na) Bulk segregationDesorbs as NaOH at 825 KHeating bohrium.com
Potassium (K) Bulk segregationStable on surface up to 1000 KSputtering bohrium.com
Calcium (Ca) Bulk segregationStable on surface up to 1000 KSputtering bohrium.com
Copper (Cu) Bulk segregationReduces Co₃O₄ to a stable CoO-like surface; prevents re-oxidationHeating above 700 K or sputtering unl.edu, bohrium.com

Conclusion and Future Research Directions

Current Challenges in CoO Research and Development

Despite its promising characteristics, the widespread application of CoO faces several hurdles. A primary challenge lies in its synthesis and scalability. While various methods like sol-gel, hydrothermal, and combustion synthesis have been developed to produce CoO nanoparticles, achieving precise control over particle size, morphology, and purity on a large scale remains difficult. researchgate.netmdpi.comsemanticscholar.orgaip.org The synthesis process can be complex and time-consuming, with factors like temperature and precursor concentration significantly influencing the final product. researchgate.netmdpi.com

Another significant challenge is the material's inherent limitations. Pristine cobalt oxide often suffers from poor electrical conductivity and significant volume changes during electrochemical reactions. nih.gov These drawbacks can lead to rapid performance degradation, limited cycling stability in batteries, and slow activation processes. nih.gov Furthermore, the cost of high-purity cobalt oxide, especially battery-grade material, can be a limiting factor for some industries. met3dp.sg The environmental and ethical concerns surrounding cobalt mining also present a considerable challenge. met3dp.sg

In catalytic applications, the deactivation of cobalt-based catalysts through oxidation is a major issue. researchgate.netmdpi.com The transformation of metallic cobalt to cobalt oxide phases can lead to a loss of catalytic activity. researchgate.net Overcoming these challenges requires the development of more robust and efficient synthesis methods, as well as strategies to enhance the material's intrinsic properties.

Outlook for Advanced CoO Materials in Emerging Technologies

The future for advanced CoO materials is bright, with numerous opportunities in emerging technologies. The global cobalt oxide market is projected to see significant growth, driven by the increasing demand for lithium-ion batteries in electric vehicles and portable electronics. lucintel.comglobenewswire.com Innovations in battery technology, such as next-generation lithium-ion and solid-state batteries, are creating new avenues for the use of high-performance cobalt oxide. lucintel.com

Beyond batteries, CoO is a key material in a range of other advanced applications:

Catalysis: Cobalt oxide is a versatile catalyst used in various industrial processes, including the hydrogenation of carbon dioxide to produce renewable fuels and chemicals. acs.orgmdpi.com Research is focused on developing CoO-based catalysts with enhanced activity and selectivity. acs.org

Energy Storage: CoO is being explored for its potential in supercapacitors and other energy storage devices due to its high theoretical capacitance. nih.govmdpi.com Hybrid materials combining CoO with conducting polymers are showing promise for next-generation energy storage. nih.govmdpi.com

Sensors and Electronics: The unique semiconductor and magnetic properties of CoO make it suitable for use in gas sensors, magnetic storage media, and other electronic components. met3dp.sgjetir.org

Renewable Energy: CoO is used in solar absorbing paints and has potential applications in other renewable energy technologies. semanticscholar.org

The development of advanced CoO materials with tailored properties will be crucial for realizing their full potential in these and other emerging fields. numberanalytics.com

Promising Avenues for Interdisciplinary Research and Methodological Integration

Addressing the challenges and unlocking the full potential of CoO will require a multidisciplinary approach, integrating expertise from chemistry, physics, materials science, and engineering.

Advanced Synthesis and Characterization: There is a need for continued research into novel synthesis techniques that offer better control over the material's properties. researchgate.netnih.gov This includes exploring green and sustainable synthesis methods to mitigate the environmental impact of production. researchgate.netnih.gov Advanced characterization techniques are also essential for understanding the structure-property relationships in CoO materials. mdpi.comresearchgate.netjacsdirectory.com Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are routinely used to analyze the crystal structure and morphology of CoO. mdpi.comresearchgate.netjacsdirectory.com

Computational Modeling: Computational methods, such as density functional theory (DFT), are playing an increasingly important role in CoO research. researchgate.networldscientific.comrsc.org These models allow scientists to predict the structural, electronic, and magnetic properties of CoO clusters and bulk materials, providing valuable insights that can guide experimental work. researchgate.networldscientific.comrsc.org Machine learning is also emerging as a powerful tool for discovering new catalytic materials and optimizing existing ones. catalysis.blog

Interdisciplinary Collaboration: Collaboration between different fields is crucial for advancing CoO research. For instance, combining expertise in materials science and occupational medicine can help in understanding the potential health effects of CoO nanoparticles. tandfonline.com Similarly, partnerships between academia and industry can accelerate the translation of research findings into practical applications.

The table below summarizes some of the key research directions and their potential impact:

Research DirectionKey MethodologiesPotential Impact
Advanced Synthesis Green chemistry, Solvothermal synthesis, Microwave-assisted synthesisImproved control over nanoparticle size and morphology, Reduced environmental impact, Scalable production. researchgate.netnih.gov
Enhanced Performance Doping, Nanostructuring, Hybrid material designIncreased electrical conductivity, Improved cycling stability in batteries, Higher catalytic activity. nih.govmdpi.combohrium.com
Computational Modeling Density Functional Theory (DFT), Machine LearningPrediction of material properties, Understanding of reaction mechanisms, Accelerated discovery of new materials. researchgate.networldscientific.comcatalysis.blog
Advanced Characterization In-situ TEM, X-ray Photoelectron Spectroscopy (XPS), Raman SpectroscopyDetailed understanding of phase transformations and surface chemistry. researchgate.netrsc.orgacs.org

By pursuing these interdisciplinary research avenues, the scientific community can overcome the current challenges and pave the way for the development of next-generation CoO materials with enhanced performance for a wide range of emerging technologies.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing cobalt-oxygen compounds (e.g., CoO) in the lab?

Methodological Answer:
Synthesis of cobalt-oxygen compounds like CoO typically involves solid-state reactions, sol-gel methods, or hydrothermal techniques. For characterization:

  • X-ray Diffraction (XRD) confirms crystallinity and phase purity. Compare lattice parameters against reference data (e.g., ICDD PDF-4+ 2023).
  • X-ray Photoelectron Spectroscopy (XPS) distinguishes Co²⁺ and Co³⁺ oxidation states by analyzing Co 2p₃/₂ binding energies (e.g., ~780 eV for Co²⁺ in CoO).
  • Thermogravimetric Analysis (TGA) monitors oxygen loss during heating, critical for assessing thermal stability.
  • Electron Paramagnetic Resonance (EPR) identifies paramagnetic Co²⁺ centers in distorted octahedral sites.
    Ensure experimental protocols align with reproducibility guidelines, such as detailed reagent purity and reaction atmosphere control (e.g., inert vs. oxidizing conditions) .

Advanced: How can isotopic analysis resolve contradictions in the origin of cobalt-oxygen deposits in geological systems?

Methodological Answer:
Isotopic ratios (e.g., δ³⁴S, δ¹³C, δ¹⁸O) provide insights into redox processes and fluid sources. For example:

  • Sulfur Isotopes (δ³⁴S): In the Idaho Cobalt Belt, Co-bearing sulfides (e.g., cobaltite) showed δ³⁴S values of +8.0 ± 0.4‰, indicating a sedimentary sulfur source rather than magmatic or hydrothermal inputs .
  • Oxygen Isotopes (δ¹⁸O): Compare δ¹⁸O values of Co oxides with host rocks. Mismatches suggest fluid-rock interactions or metamorphic overprinting.
  • Data Integration: Combine isotopic data with petrographic observations to distinguish primary vs. secondary mineralization. Contradictions (e.g., magmatic δ¹³C vs. sedimentary δ³⁴S) may indicate multi-stage ore formation .

Advanced: What computational tools are effective for modeling oxygen transfer kinetics in cobalt-based catalytic systems?

Methodological Answer:
For oxygen-involved reactions (e.g., Co catalysts in oxidation processes):

  • Density Functional Theory (DFT): Calculate activation energies for O₂ adsorption/desorption on Co surfaces. Tools like VASP or Gaussian optimize spin states for Co²⁺/Co³⁺ transitions.
  • Kinetic Monte Carlo (kMC): Simulate oxygen diffusion pathways in CoO lattices under varying temperatures.
  • Fluid Dynamics Software (e.g., COMSOL): Model gas-liquid oxygen transfer in bioreactors using cobalt catalysts, addressing solubility limitations (e.g., O₂ solubility in water: ~0.2 mM at 25°C) .
    Validate models with experimental O₂ consumption rates measured via Clark-type electrodes or mass spectrometry.

Basic: How should researchers design experiments to mitigate oxygen solubility limitations in cobalt-catalyzed aerobic oxidations?

Methodological Answer:

  • Reactor Design: Use membrane reactors to separate gaseous O₂ from the liquid phase, minimizing enzyme denaturation at gas-liquid interfaces .
  • Oxygen Carriers: Introduce perfluorocarbons or ionic liquids to enhance O₂ solubility. For example, 1-butyl-3-methylimidazolium hexafluorophosphate increases O₂ solubility by ~3× compared to water.
  • Pressure Modulation: Conduct reactions under elevated O₂ partial pressures (e.g., 5 bar) to improve mass transfer. Monitor Co catalyst stability via in situ XRD to detect phase changes.

Advanced: What analytical strategies address discrepancies in reported catalytic activities of cobalt-oxygen complexes?

Methodological Answer:

  • Controlled Variable Isolation: Standardize testing conditions (e.g., pH, O₂ partial pressure, Co²⁺ concentration). For example, discrepancies in turnover frequency (TOF) may arise from unaccounted surface oxidation.
  • In Situ Spectroscopy: Use X-ray absorption near-edge structure (XANES) to track Co oxidation states during catalysis.
  • Statistical Validation: Apply multivariate analysis (e.g., PCA) to datasets from multiple labs, identifying outliers due to synthesis method variations (e.g., sol-gel vs. coprecipitation) .

Advanced: How can researchers differentiate between Co²⁺-O bonding configurations in mixed-phase cobalt oxides?

Methodological Answer:

  • Raman Spectroscopy: Assign peaks to specific bonding modes. CoO (rock-salt structure) shows a characteristic peak at ~540 cm⁻¹, while Co₃O₄ (spinel) exhibits peaks at ~480 and 680 cm⁻¹.
  • Extended X-ray Absorption Fine Structure (EXAFS): Analyze Co-O bond lengths. Co²⁺ in octahedral sites (CoO) has longer bonds (~2.13 Å) vs. tetrahedral sites (~1.93 Å) in spinel structures.
  • Magnetic Susceptibility: CoO is antiferromagnetic (Neel temperature ~291 K), while Co₃O₄ shows paramagnetic behavior above 40 K.

Basic: What are best practices for ensuring reproducibility in cobalt-oxygen compound synthesis?

Methodological Answer:

  • Documentation: Report precursor ratios (e.g., Co(NO₃)₂·6H₂O to NaOH molar ratios), calcination ramp rates, and atmospheric controls (e.g., N₂ vs. air).
  • Purity Checks: Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Co²⁺ content and trace metal impurities.
  • Reference Materials: Include control experiments with commercial CoO (e.g., Sigma-Aldrich 99.9%) to benchmark catalytic or magnetic properties .

Advanced: How do isotopic fractionation studies inform redox mechanisms in cobalt-oxygen systems?

Methodological Answer:

  • Equilibrium Fractionation: Calculate theoretical Δ¹⁸O values between CoO and fluid phases using reduced partition function ratios. Deviations indicate kinetic effects (e.g., rapid precipitation).
  • Clumped Isotopes (e.g., Δ₄⁷): Resolve temperature-dependent O-O bonding in cobalt oxides, distinguishing hydrothermal (high Δ₄⁷) vs. low-T diagenetic origins.
  • Case Study: In the Idaho Cobalt Belt, δ¹⁸O values of Co-bearing carbonates (−8‰ to +2‰ VSMOW) suggested mixing between meteoric and magmatic fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.